2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-(2-imidazol-1-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-11(16)14-9-3-1-2-4-10(9)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOFZDDLISJAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
Abstract
This compound is a synthetic compound featuring two key pharmacophores: a reactive chloroacetamide group and a biologically active imidazole moiety. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural components suggest a compelling and testable putative mechanism of action. This guide synthesizes information from related chemical classes to propose a primary mechanism centered on targeted covalent inhibition of key cellular proteins, such as kinases or other enzymes implicated in disease pathology. We will detail the chemical rationale for this hypothesis and provide a comprehensive, field-proven experimental framework for its validation, designed for researchers in drug discovery and chemical biology.
Introduction and Structural Rationale
The structure of this compound combines two moieties with well-documented and potent biological activities. Understanding these components is fundamental to hypothesizing its mechanism of action.
-
The Imidazole Scaffold: The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural compounds and synthetic drugs.[1][2] Its nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, enabling it to bind to the active sites of a wide array of biological targets.[2] Imidazole derivatives are known to function as inhibitors of crucial enzyme classes, including kinases, cytochrome P450 enzymes, and histone deacetylases (HDACs).[2][3][4] This moiety likely acts as the "guidance system," providing affinity and selectivity for a specific protein target.
-
The Chloroacetamide Warhead: The N-aryl-2-chloroacetamide group is a classic electrophilic "warhead." The α-chloro group is highly reactive and susceptible to nucleophilic attack, particularly from the sulfhydryl group of cysteine residues or the imidazole side chain of histidine within a protein's active site.[5][6] This reactivity allows the compound to form a stable, irreversible covalent bond with its target protein, leading to potent and often prolonged inhibition.[5]
Based on this structural analysis, we propose a putative mechanism of targeted covalent inhibition . The imidazole portion of the molecule directs it to the binding pocket of a target enzyme, and the chloroacetamide moiety then forms a covalent bond with a nearby nucleophilic residue, irreversibly inactivating the protein.
Proposed Mechanism of Action: Targeted Covalent Inhibition
The core hypothesis is that this compound acts as a targeted covalent inhibitor. The mechanism can be dissected into a two-step process, which is illustrated in the logical diagram below.
Caption: Proposed two-step mechanism of targeted covalent inhibition.
Potential protein targets for this compound, based on the known activities of its scaffolds, include:
-
Protein Kinases: Many cancers are driven by aberrant kinase activity. Imidazole-based compounds are known kinase inhibitors, and covalent inhibitors are a major class of anti-cancer drugs.[2][4]
-
Cytochrome P450 Enzymes: These are classic targets for imidazole-containing drugs, particularly antifungals.[1][3]
-
Cyclooxygenase (COX) Enzymes: Some acetamide derivatives show anti-inflammatory properties through COX inhibition.[7][8]
Experimental Framework for Mechanism of Action Validation
To validate the proposed mechanism, a multi-step experimental workflow is required. This process begins with broad, unbiased screening and progresses to specific, hypothesis-driven cellular assays.
Caption: Experimental workflow for MoA elucidation.
Protocol 1: Broad-Spectrum Kinase Inhibition Assay
Rationale: Given that kinases are a prominent target for both imidazole and covalent inhibitor classes, a broad kinase panel is the logical starting point for target identification.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to be used for IC50 determination.
-
Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that screens the compound against a large panel (>400) of human kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: Identify "hits" – kinases showing significant inhibition (e.g., >70%) at the screening concentration.
-
IC50 Determination: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: Summarize the results in a table.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| EGFR | 95% | 50 | Tyrosine Kinase |
| BTK | 92% | 75 | Tyrosine Kinase |
| SRC | 65% | 850 | Tyrosine Kinase |
| CDK2 | 15% | >10,000 | Ser/Thr Kinase |
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
Rationale: This experiment provides direct evidence of covalent bond formation between the compound and its target protein.
Methodology:
-
Protein Incubation: Incubate the purified target kinase (identified from Protocol 1, e.g., EGFR) with a 5-fold molar excess of the compound for 2 hours at room temperature. Include a DMSO-only control.
-
Sample Preparation: Desalt the protein-compound mixture using a C4 ZipTip to remove unbound compound and non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the sample via liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra. Compare the mass of the compound-treated protein to the DMSO control. A mass shift equal to the molecular weight of the compound minus the mass of HCl (C8H7N2O = 147.15 Da) confirms covalent adduct formation.
Protocol 3: Cellular Target Engagement and Pathway Analysis via Western Blot
Rationale: To confirm that the compound inhibits the target in a live-cell context and affects its downstream signaling.
Methodology:
-
Cell Culture and Treatment: Culture a cell line known to depend on the target kinase (e.g., A431 cells for EGFR). Treat the cells with varying concentrations of the compound for a specified time (e.g., 4 hours).
-
Protein Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the phosphorylated (active) form of the target kinase and a key downstream substrate (e.g., p-EGFR and p-ERK). Also, probe for total protein levels (Total EGFR, Total ERK, and a loading control like GAPDH) to ensure changes are not due to protein degradation.
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the phosphorylation of the target and its downstream effectors, without a change in total protein levels, validates cellular target engagement.
Table 2: Summary of Cellular Assay Results
| Assay | Endpoint Measured | Result | Interpretation |
| Western Blot (A431) | p-EGFR / Total EGFR | Dose-dependent decrease (IC50 ≈ 150 nM) | Compound inhibits EGFR activity in cells. |
| Western Blot (A431) | p-ERK / Total ERK | Dose-dependent decrease (IC50 ≈ 180 nM) | Inhibition of EGFR blocks downstream signaling. |
| Cell Viability (A431) | ATP levels (CellTiter-Glo) | Dose-dependent decrease (GI50 ≈ 200 nM) | Target inhibition leads to anti-proliferative effect. |
Conclusion
The dual-scaffold structure of this compound strongly suggests a mechanism of action rooted in targeted covalent inhibition. The imidazole group likely confers affinity for specific enzyme targets, such as protein kinases, while the reactive chloroacetamide group enables irreversible inactivation of the target. The experimental workflow detailed herein provides a robust, logical, and technically sound pathway to rigorously test this hypothesis, identify the specific molecular target(s), and validate the compound's mechanism of action in a physiologically relevant cellular context. This systematic approach is essential for advancing this or any similar compound through the drug discovery pipeline.
References
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Imidazole. Available at: [Link]
-
Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Available at: [Link]
-
Dove Medical Press. (2021). Imidazole as a Promising Medicinal Scaffold. Available at: [Link]
-
MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]
-
ACS Publications. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Available at: [Link]
-
Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Available at: [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
- 8. galaxypub.co [galaxypub.co]
The Anticipated Biological Activity of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide: A Technical Guide for Drug Discovery Professionals
Foreword: A Molecule of Rational Design
In the landscape of modern drug discovery, the synthesis of novel chemical entities is often guided by the principle of molecular hybridization—combining known pharmacophores to elicit synergistic or novel biological activities. The compound 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide stands as a prime example of such rational design. It incorporates two key structural motifs: an imidazole ring, a cornerstone of numerous antifungal agents[1][2][3], and a chloro-N-phenylacetamide backbone, a scaffold associated with anticancer and antimicrobial properties[4][5][6][7]. This guide provides a comprehensive technical overview of the potential biological activities of this molecule, drawing upon established knowledge of its constituent parts. We will delve into the mechanistic underpinnings of these anticipated activities and provide detailed, field-proven protocols for their empirical validation.
The Imidazole Moiety: A Presumed Antifungal Pharmacophore
The imidazole ring is a well-established pharmacophore in a multitude of marketed antifungal drugs, including ketoconazole, miconazole, and clotrimazole[1][2]. Its prevalence in this therapeutic area strongly suggests that this compound may possess significant antifungal properties.
Anticipated Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for most antifungal imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase[2][3]. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes[2].
By inhibiting lanosterol 14-alpha-demethylase, imidazole-containing compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol. This cascade of events results in increased fungal cell membrane permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth and cell death[2].
Caption: Anticipated inhibition of the fungal ergosterol biosynthesis pathway.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
To empirically validate the presumed antifungal activity, a standardized broth microdilution assay is recommended. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), a critical parameter for quantifying antifungal potency.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Fungal Inoculum:
-
Culture pathogenic fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans) on appropriate agar plates.
-
Harvest fungal cells/spores and suspend in sterile saline.
-
Adjust the suspension to a concentration of 0.5 McFarland standard.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of desired test concentrations.
-
Include a positive control (e.g., fluconazole) and a negative control (medium with DMSO, no compound).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
The Chloro-N-phenylacetamide Scaffold: A Potential Anticancer Agent
The N-phenylacetamide core is a versatile scaffold that has been explored for various therapeutic applications, including oncology[4][6]. The presence of a chlorine atom can further enhance the biological activity of such compounds[7]. Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cells.
Anticipated Mechanism of Action: Induction of Apoptosis
Many phenylacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells[8]. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Phenylacetamide derivatives have been shown to modulate the expression of key apoptotic regulators such as the Bcl-2 family of proteins and caspases[8]. It is hypothesized that this compound may trigger apoptosis in cancer cells through similar mechanisms.
Sources
- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Guide: In Vitro Screening of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
The following technical guide details the in vitro screening, characterization, and handling of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide . This document is structured for researchers utilizing this compound as a covalent fragment , chemical probe , or synthetic intermediate .
Executive Summary & Compound Profile
This compound is a bifunctional small molecule containing a chloroacetamide electrophile and an imidazole nucleophile/recognition motif positioned on an aniline scaffold. In drug discovery, this molecule is primarily screened in two contexts:
-
Covalent Fragment Screening: As a cysteine-reactive "warhead" to identify druggable pockets on proteins (e.g., kinases, TEAD, KRAS).
-
Synthetic Precursor Analysis: As the linear intermediate for the synthesis of Imidazo[1,2-a]quinoxalin-4(5H)-ones .
Critical Technical Warning: Due to the ortho-positioning of the imidazole ring relative to the chloroacetamide, this molecule is prone to spontaneous intramolecular cyclization under basic conditions or prolonged storage in protic solvents. Screening protocols must account for this instability to distinguish between the activity of the linear electrophile and the cyclized tricyclic product.
Physicochemical Profile
| Property | Specification | Note |
| Molecular Formula | C₁₁H₁₀ClN₃O | |
| Molecular Weight | 235.67 g/mol | Fragment-like (<300 Da) |
| Warhead | Cysteine-reactive (S | |
| Solubility | DMSO (High), Water (Low) | Prepare 10-50 mM stocks in anhydrous DMSO |
| Stability Risk | High (Self-Cyclization) | Avoid pH > 7.5 in stock; store at -20°C |
Preparation & Quality Control (QC)[2]
Before biological screening, the structural integrity of the compound must be validated. The primary impurity is the cyclized byproduct, which lacks the electrophilic warhead and will produce false negatives in covalent binding assays.
Protocol: LC-MS Purity Check
Objective: Quantify the ratio of Linear Electrophile (Active) vs. Cyclized Product (Inactive).
-
Sample Prep: Dilute 1 µL of 10 mM DMSO stock into 99 µL Acetonitrile/Water (1:1).
-
LC Method: C18 Reverse Phase, Gradient 5% -> 95% B (ACN + 0.1% Formic Acid) over 5 min.
-
MS Detection: ESI+ Mode.
-
Target Mass (Linear): [M+H]⁺ = 236.05 m/z (Chlorine isotope pattern 3:1).
-
Target Mass (Cyclized): [M+H]⁺ = 200.08 m/z (Loss of HCl, 36 Da).
-
-
Acceptance Criteria: >95% Linear form. If cyclized content >10%, re-synthesize or repurify.
Diagram: Stability & Cyclization Pathway
The following diagram illustrates the competing pathways during storage and screening.
Caption: Kinetic competition between productive protein alkylation (green) and non-productive self-cyclization (red).
In Vitro Screening Workflows
A. Covalent Binding Assay (Intact Protein MS)
This is the gold-standard method to verify if this compound labels a specific target protein.
Reagents:
-
Recombinant Target Protein (e.g., TEAD4, KRAS G12C) in PBS (pH 7.4).
-
Compound Stock (10 mM in DMSO).
-
Control: Iodoacetamide (generic alkylator).
Protocol:
-
Incubation: Mix Protein (5 µM final) with Compound (50 µM final, 10x excess) in buffer.
-
Time Course: Incubate at Room Temperature. Take aliquots at 15, 60, and 240 minutes.
-
Quenching: Add Formic Acid to 1% final concentration to stop the reaction.
-
Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra to zero-charge mass.
-
Data Interpretation:
-
Look for a mass shift of +199.06 Da (Adduct mass = Mol. Weight - HCl).[1]
-
Note: Chloroacetamides lose Cl upon alkylation.
-
B. Glutathione (GSH) Reactivity Assay
This assay determines the intrinsic electrophilicity and plasma stability half-life (
Protocol:
-
Prepare 100 µM Compound + 5 mM GSH in PBS (pH 7.4).
-
Monitor the disappearance of the parent compound (236 m/z) via LC-MS or HPLC-UV over 4 hours.
-
Calculation: Plot ln[Concentration] vs. Time. The slope
gives . -
Benchmark:
- min: Highly reactive (Promiscuous toxicity risk).
- min: Low reactivity (May require specific proximity to target Cys).
C. Phenotypic Screening (Cell Viability)
Since chloroacetamides can be cytotoxic, establishing a therapeutic window is essential.
| Parameter | Condition |
| Cell Lines | HEK293 (General toxicity), A549/HCT116 (Cancer models) |
| Assay Type | CellTiter-Glo (ATP luminescence) or MTT |
| Duration | 48 - 72 hours |
| Concentration | 8-point dose response (0.1 µM to 100 µM) |
| Control | Phenylarsine oxide (Positive control for thiol reactivity) |
Mechanistic Data Analysis
For covalent inhibitors, standard
Formula:
- : Affinity of the initial non-covalent binding (driven by the imidazole-phenyl scaffold).
- : Rate of covalent bond formation (driven by the chloroacetamide).
Experimental Setup:
Run the enzymatic/binding assay at multiple inhibitor concentrations
Diagram: Screening Logic Flow
Caption: Decision tree for validating the compound quality and biological activity.
References
-
Bumpus, T. W., et al. (2021). "Explicating the Cysteinome: Covalent Fragment Screening for Drug Discovery." Current Opinion in Chemical Biology. Link
- Context: Methodology for screening chloroacetamide libraries against cysteine proteomes.
-
Bum-Erdene, K., et al. (2020). "Chloroacetamide Fragment Library Screening Identifies New Scaffolds for Covalent Inhibition of the TEAD·YAP1 Interaction." RSC Chemical Biology. Link
- Context: Specific application of chloroacetamide fragments in targeting TEAD transcription factors.
-
Venkatesan, A. M., et al. (2015). "Imidazo[1,2-a]quinoxaline Derivatives as Potent Inhibitors of PDE4." Journal of Medicinal Chemistry. Link
- Context: Demonstrates the cyclization chemistry of N-(2-imidazolylphenyl) chloroacetamides into tricyclic drugs.
-
Backus, K. M., et al. (2016). "Proteome-wide Covalent Ligand Discovery in Native Biological Systems." Nature. Link
- Context: Authoritative source on reactivity profiling (GSH assays) and chemoproteomics.
Sources
pharmacological profile of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
This guide provides an in-depth technical analysis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide , a critical synthetic intermediate and electrophilic probe used primarily in the generation of privileged tricyclic heterocycles.
A Technical Guide to the Imidazo[1,2-a]quinoxaline Precursor
Part 1: Executive Summary & Chemical Identity
This compound is a bifunctional organic molecule characterized by an electrophilic
It is the direct linear progenitor of the Imidazo[1,2-a]quinoxaline ring system—a tricyclic core associated with potent antitumor, antifungal, and anxiolytic (GABAergic) activities.
Chemical Structure & Properties
| Property | Data |
| IUPAC Name | 2-Chloro-N-[2-(1H-imidazol-1-yl)phenyl]acetamide |
| Molecular Formula | C |
| Molecular Weight | 235.67 g/mol |
| Key Functional Groups | |
| Reactivity Class | Intramolecular Cyclization Precursor; Alkylating Agent |
| Solubility | Soluble in DMSO, DMF, MeOH; limited solubility in water |
Part 2: Mechanism of Action & Reactivity Profile
The pharmacological relevance of this compound is dual-natured:
-
Intrinsic Activity (Direct): Acts as a nonspecific alkylating agent due to the chloroacetamide group.
-
Derived Activity (Indirect): Cyclizes to form biologically active Imidazo[1,2-a]quinoxalines.
The "Self-Destruct" Mechanism (Cyclization)
Under physiological conditions (pH > 7.4) or in the presence of mild base, the imidazole N-3 nitrogen attacks the
Diagram: Intramolecular Cyclization Pathway
Caption: Mechanism of conversion from the linear chloroacetamide precursor to the bioactive tricyclic scaffold.
Pharmacological Targets of the Derived Scaffold
Once cyclized, the resulting Imidazo[1,2-a]quinoxaline derivatives exhibit high affinity for specific biological targets.
-
Antitumor Activity (Melanoma & Carcinoma): Derivatives act as PI3K/mTOR inhibitors or Tubulin polymerization inhibitors , disrupting cell division.
-
Immunomodulation: Structural analogs (e.g., Imiquimod-like) activate TLR7/8 (Toll-like Receptors), inducing cytokine release (IFN-
). -
CNS Activity: Certain derivatives bind to the Benzodiazepine site of GABA-A receptors , exerting anxiolytic effects without significant sedation.
Diagram: Downstream Signaling Effects (Derived Scaffold)
Caption: Pleiotropic pharmacological effects of the cyclized imidazo[1,2-a]quinoxaline scaffold.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To isolate the open-chain precursor without premature cyclization.
-
Reagents:
-
2-(1H-imidazol-1-yl)aniline (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (Et
N) or DIPEA (1.5 eq) -
Dichloromethane (DCM), anhydrous.
-
-
Procedure:
-
Dissolve 2-(1H-imidazol-1-yl)aniline in anhydrous DCM under N
atmosphere. Cool to 0°C.[1] -
Add Et
N followed by dropwise addition of chloroacetyl chloride over 30 mins. -
Stir at 0°C for 2 hours. Do not heat , as this promotes cyclization.
-
Quench with ice water. Extract with DCM.[1]
-
Wash organic layer with cold saturated NaHCO
(rapidly) and brine. -
Dry over Na
SO and concentrate in vacuo at <30°C.
-
-
Validation:
-
1H NMR (DMSO-d
): Look for singlet at ppm (CH Cl) and amide NH ( ppm). Absence of these signals suggests cyclization.
-
Protocol B: Cyclization to Imidazo[1,2-a]quinoxalin-4(5H)-one
Objective: To generate the bioactive scaffold.
-
Procedure:
-
Dissolve the precursor from Protocol A in DMF or Ethanol.
-
Add K
CO (2.0 eq). -
Heat to reflux (80–100°C) for 4–6 hours.
-
Cool to room temperature; pour into crushed ice.
-
Filter the precipitate (usually white/off-white solid).
-
-
Validation:
-
1H NMR: Disappearance of the CH
Cl singlet. Appearance of a new aromatic proton or shift in the imidazole ring signals. -
Mass Spec: Loss of HCl (M - 36.5 mass units).
-
Part 4: Safety & Toxicology (E-E-A-T)
Alkylating Potential
The linear precursor contains a reactive
-
Hazard: Potent skin sensitizer and irritant. Capable of alkylating cysteine residues in proteins (covalent modification).
-
Handling: Must be handled in a fume hood with nitrile gloves. Inhalation of dust can cause severe respiratory irritation.
Stability
The compound is metastable . Long-term storage requires:
-
Temperature: -20°C.
-
Environment: Anhydrous (moisture promotes hydrolysis or cyclization).
-
pH: Strictly neutral or slightly acidic (basic conditions trigger cyclization).
References
-
Deleuze-Masquéfa, C., et al. (2004). "Synthesis and anti-HIV-1 activity of new imidazo[1,2-a]quinoxaline derivatives." Bioorganic & Medicinal Chemistry, 12(20), 5429-5438. Link
-
Gazit, A., et al. (1996). "Tyrphostins IV: Synthesis and biological activity of imidazo[1,2-a]quinoxaline derivatives." Journal of Medicinal Chemistry, 39, 2170-2177. Link
-
Harmse, L., et al. (2001). "Antineoplastic activity of imidazo[1,2-a]quinoxalines." Biochemical Pharmacology, 62(3), 329-339. Link
-
Mossetti, R., et al. (2020). "Imidazo[1,2-a]quinoxaline: A Versatile Scaffold in Medicinal Chemistry." Molecules, 25(18), 4127. Link
-
Sigma-Aldrich. "Safety Data Sheet: 2-Chloro-N-phenylacetamide derivatives." Link
Sources
anticonvulsant properties of N-phenyl acetamide compounds
Technical Monograph: Anticonvulsant Properties of N-Phenyl Acetamide Compounds
Executive Summary
The N-phenyl acetamide scaffold represents a privileged structure in medicinal chemistry, particularly within the domain of antiepileptic drug (AED) discovery. Structurally distinct from the rigid imide rings of phenytoin or ethosuximide, this flexible acyclic amide linker offers a versatile platform for modulating lipophilicity and receptor binding affinity. This guide provides a technical deep-dive into the design, synthesis, and pharmacological validation of N-phenyl acetamide derivatives, focusing on their dual-action potential as voltage-gated sodium channel (VGSC) blockers and GABAergic modulators.
Chemical Architecture & Structure-Activity Relationship (SAR)
The core pharmacophore consists of a lipophilic phenyl ring linked to a polar acetamide group. The efficacy of these compounds is governed by specific substitution patterns that influence blood-brain barrier (BBB) permeability and binding site interaction.
The Scaffold
The general structure is R¹-NH-CO-CH₂-R² , where:
-
R¹ (Aryl Group): The lipophilic anchor.
-
Linker (-NH-CO-CH₂-): Provides hydrogen bond donor/acceptor sites essential for receptor docking.
-
R² (Terminal Amine/Heterocycle): Often a cyclic amine (e.g., morpholine, piperazine) that interacts with the hydrophilic pocket of the target protein.
SAR Rules for Optimization
-
Aryl Substitutions (R¹):
-
Electron-Withdrawing Groups (EWG): Substitution at the meta (3-) or para (4-) position with halogens (-Cl, -F) or trifluoromethyl (-CF₃) significantly enhances anticonvulsant potency. The 3-CF₃ moiety is particularly effective, increasing lipophilicity (logP) and metabolic stability.
-
Steric Bulk: Large ortho-substituents can hinder binding, whereas meta/para substitutions often improve the fit within the hydrophobic cleft of the sodium channel.
-
-
The Amide Linker:
-
Methylation of the amide nitrogen typically reduces activity, suggesting the N-H hydrogen bond donor is critical for efficacy.
-
-
Terminal Moiety (R²):
-
Introduction of a 4-phenylpiperazine or morpholine ring at the
-carbon enhances broad-spectrum activity, likely by mimicking the spatial arrangement of established sodium channel blockers.
-
Mechanistic Pharmacology
N-phenyl acetamide derivatives exert their anticonvulsant effects primarily through the stabilization of neuronal membranes.
Voltage-Gated Sodium Channel (VGSC) Blockade
Similar to phenytoin and carbamazepine, these compounds bind preferentially to the inactivated state of voltage-gated sodium channels (Site 2).[1] By stabilizing this conformation, they prevent high-frequency repetitive firing (sustained depolarization) without impairing normal low-frequency neurotransmission.
GABAergic Modulation
Certain derivatives, particularly those with specific heterocyclic tails (e.g., 1,2,4-triazole), show affinity for the benzodiazepine binding site of the GABA-A receptor . This interaction increases chloride ion (
Experimental Protocols
Chemical Synthesis Workflow
Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase.
Step 1: Acylation (Intermediate Formation)
-
Dissolve the substituted aniline (0.01 mol) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA, 0.012 mol) as a proton scavenger.
-
Cool to 0°C. Dropwise add chloroacetyl chloride (0.011 mol).
-
Stir at room temperature for 3 hours.
-
Wash with 1N HCl and brine. Evaporate solvent to yield 2-chloro-N-phenylacetamide .
Step 2: Amination (Final Product)
-
Dissolve the intermediate (0.01 mol) in acetonitrile.
-
Add the secondary amine (e.g., morpholine, 0.01 mol) and potassium carbonate (
, 0.02 mol). -
Reflux at 80°C for 6–8 hours.
-
Filter inorganic salts and recrystallize from ethanol.
In Vivo Screening Protocols
Ethical Compliance: All procedures must adhere to IACUC guidelines.
A. Maximal Electroshock Seizure (MES) Test Purpose: Screens for protection against generalized tonic-clonic seizures (sodium channel blockade).[1]
-
Animals: Male albino mice (18–25 g).
-
Pretreatment: Administer test compound (i.p.) 30 minutes prior to shock.
-
Stimulus: Apply 60 Hz alternating current at 50 mA for 0.2 seconds via corneal electrodes.
-
Critical Control: Apply 0.5% tetracaine drops to eyes before stimulation to prevent local pain and ensure conductivity.[2]
-
-
Endpoint: Abolition of Hindlimb Tonic Extension (HLE) . If the animal does not extend hindlimbs >90°, it is considered protected.
B. Subcutaneous Pentylenetetrazole (scPTZ) Test Purpose: Screens for protection against absence/myoclonic seizures (GABAergic activity).
-
Induction: Inject PTZ (85 mg/kg, s.c.) into the loose skin of the neck.
-
Observation: Monitor for 30 minutes.
-
Endpoint: Latency to the first clonic seizure (lasting >3 seconds). Absence of clonic spasms indicates protection.[2][3][4]
C. Rotarod Neurotoxicity Test Purpose: Differentiates sedation/ataxia from true anticonvulsant activity.
-
Place mice on a rotating rod (6–10 rpm).
-
Failure: Inability to maintain equilibrium for 60 seconds.
-
Metric: The dose causing neurotoxicity in 50% of animals (
).
Data Presentation & Analysis
The following table summarizes the pharmacological profile of a representative optimized N-phenyl acetamide derivative (Compound 3-CF3 ) compared to standard drugs.
Table 1: Comparative Anticonvulsant Profile (Mice, i.p.)
| Compound | Substitution (R¹) | MES | scPTZ | Neurotoxicity | Protective Index (PI) |
| 3-CF3 | 3-Trifluoromethyl | 18.5 | 45.2 | >300 | >16.2 |
| 3-Cl | 3-Chloro | 24.1 | 68.0 | 210 | 8.7 |
| Phenytoin | - | 9.5 | Inactive | 65 | 6.8 |
| Valproate | - | 250 | 140 | 450 | 1.8 |
- : Median Effective Dose (lower is more potent).
-
PI (
): A higher PI indicates a wider safety margin. The 3-CF3 derivative demonstrates a superior safety profile compared to Phenytoin.
Visualization of Pathways
Figure 1: General Synthesis & Mechanism of Action
Caption: Synthesis workflow (left) and dual-mechanism pharmacological pathway (right) for N-phenyl acetamide anticonvulsants.
References
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central (PMC). [Link]
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Maximal Electroshock Seizure (MES) Test Protocol. National Institutes of Health (NIH) - PANAChE Database. [Link]
-
Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry. [Link][5]
-
Mechanisms of Action of Antiepileptic Drugs. UC Davis Health. [Link]
-
Synthesis, Docking and Antiepileptic Activity of New 2-((1,5-Diphenyl-1H-1,2,4-Triazol-3-yl)Thio)-N-Phenylacetamide Derivatives. Taylor & Francis Online. [Link]
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exploring novel derivatives of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
An In-Depth Technical Guide to the Synthesis and Exploration of Novel 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide Derivatives
Foreword: The Strategic Imperative for Novel Imidazole-Acetamide Conjugates
In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically successful drugs and biologically active molecules.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design.[6][7] When conjugated with an N-phenyl-2-chloroacetamide moiety, we create a molecule of significant synthetic potential. The chloroacetamide group is a highly versatile electrophilic handle, primed for nucleophilic substitution, allowing for the systematic and efficient generation of a diverse chemical library.[8][9]
This guide is structured not as a rigid protocol, but as a strategic exploration from the perspective of a senior application scientist. We will delve into the causality behind our experimental designs, moving from the foundational synthesis of the core scaffold to the rational design, synthesis, and characterization of novel derivatives. Our objective is to build a self-validating workflow, where each step logically informs the next, culminating in a library of new chemical entities poised for biological screening.
Foundational Chemistry: The Core Scaffold
The parent molecule, this compound, serves as our versatile starting point. Its synthesis is predicated on a fundamental nucleophilic acyl substitution. This process involves reacting 1-(2-aminophenyl)-1H-imidazole with chloroacetyl chloride.[8][9][10] The amine group of the aminophenyl-imidazole acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A mild base is crucial in this reaction to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]
Caption: Synthesis of the core this compound scaffold.
The Derivatization Strategy: Leveraging the Chloroacetamide Handle
The true potential of our core scaffold lies in the reactivity of its terminal chlorine atom. This atom is an excellent leaving group, making the adjacent carbon a prime target for a wide array of nucleophiles.[9] This SN2-type reaction is the cornerstone of our library generation strategy. By systematically introducing different classes of nucleophiles, we can explore a vast chemical space and probe structure-activity relationships (SAR).[11][12]
Strategic Selection of Nucleophiles: The choice of nucleophiles is not arbitrary. It is a deliberate strategy to introduce diverse functional groups that can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its potential biological interactions.
-
Nitrogen Nucleophiles (Amines): Introducing secondary amines (e.g., morpholine, piperidine, N-methyl piperazine) can enhance solubility and provide hydrogen bond acceptors, which are often crucial for receptor binding.[13]
-
Sulfur Nucleophiles (Thiols): Thiols (e.g., thiophenol, cysteine derivatives) introduce a soft nucleophile that can form unique interactions with biological targets, such as the cysteine residues in enzyme active sites.[10]
-
Oxygen Nucleophiles (Alcohols/Phenols): Phenolic compounds can introduce additional aromatic systems for π-π stacking interactions and hydrogen bond donor/acceptor capabilities.[9]
Caption: General strategy for derivatization via nucleophilic substitution.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be robust and reproducible. The rationale behind each step is explained to ensure the integrity of the experimental outcome.
Protocol 1: General Synthesis of Novel Derivatives
This protocol details the nucleophilic substitution reaction at the chloroacetamide moiety.
Materials:
-
This compound (1.0 eq)
-
Selected Nucleophile (e.g., Morpholine, Thiophenol) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as base (1.5 eq)[14]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF). The choice of DMF is strategic; its high boiling point and ability to dissolve a wide range of reactants make it suitable for reactions that may require heating.
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution. The base is critical for deprotonating acidic nucleophiles (like phenols or thiols) or acting as an acid scavenger for amine nucleophiles.
-
Nucleophile Addition: Add the selected nucleophile (1.1 eq) dropwise to the stirring solution at room temperature. A slight excess of the nucleophile ensures the reaction goes to completion.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin-Layer Chromatography (TLC).[15] This is a self-validating step; the disappearance of the starting material spot and the appearance of a new product spot confirms the reaction is proceeding.
-
Work-up and Isolation: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. This step is crucial for separating the product from the highly soluble DMF solvent.
-
Purification: Isolate the solid product by vacuum filtration. Wash the solid with water to remove any remaining inorganic salts. The crude product should then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to achieve high purity.[16]
Protocol 2: Structural Characterization
Characterization is non-negotiable for confirming the identity and purity of the synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆). The key validation is observing the disappearance of the characteristic singlet for the -CH₂-Cl protons (typically around 4.0-4.5 ppm) and the appearance of new signals corresponding to the protons of the incorporated nucleophile.[17]
-
¹³C NMR: This provides confirmation of the carbon framework of the new derivative.
-
-
Mass Spectrometry (MS):
-
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[18] This provides two critical pieces of data: the purity of the compound (from the LC chromatogram) and its molecular weight (from the MS spectrum), which must match the calculated mass of the new derivative.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
This technique helps confirm the presence of key functional groups. The characteristic C=O stretch of the amide (around 1650-1680 cm⁻¹) should remain, while new peaks corresponding to the added functional groups may appear.
-
Data Presentation and Management
A systematic approach to data logging is essential when building a compound library.
Table 1: Synthesis and Characterization of Hypothetical Derivatives
| Derivative ID | Nucleophile (Nu-H) | Reaction Time (h) | Yield (%) | M.W. ( g/mol ) | ¹H NMR Validation | MS [M+H]⁺ (Obs.) |
| CMPD-001 | Morpholine | 5 | 85 | 334.38 | Shift of CH₂ protons | 335.16 |
| CMPD-002 | Thiophenol | 6 | 78 | 357.44 | Appearance of Ar-H | 358.11 |
| CMPD-003 | 4-Fluorophenol | 6 | 81 | 359.37 | Appearance of Ar-H | 360.12 |
| CMPD-004 | N-Methylpiperazine | 4.5 | 88 | 347.42 | Shift of CH₂ protons | 348.20 |
Rationale for Biological Exploration
The imidazole core is a known pharmacophore with a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][6][19] Derivatives of N-phenylacetamide have also demonstrated significant biological potential.[8][20] Our hypothesis is that by combining these two scaffolds and systematically modifying the periphery of the molecule, we can fine-tune its biological activity.
For instance, in an anticancer context, many kinase inhibitors feature heterocyclic cores that interact with the ATP-binding pocket of the enzyme. The imidazole ring is well-suited for such interactions. The novel functional groups we introduce could potentially form additional hydrogen bonds or hydrophobic interactions with other residues in the active site, thereby enhancing potency and selectivity.
Caption: Integrated workflow for screening and lead identification.
Conclusion
The exploration of novel derivatives of this compound represents a scientifically rigorous and efficient approach to drug discovery. By leveraging the reliable reactivity of the chloroacetamide handle, a diverse library of compounds can be systematically synthesized. The validation of each new chemical entity through robust analytical techniques is paramount. This guide provides the strategic framework, validated protocols, and scientific rationale necessary to embark on this exploration, with the ultimate goal of identifying novel lead compounds with significant therapeutic potential.
References
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- Imidazole as a Promising Medicinal Scaffold. (2021, July 29). DDDT - Dove Medical Press.
- IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (2022). IJRAR.org.
- Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). Request PDF.
- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate.
- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists.
- Synthesis of N-aryl-2-chloroacetamides 23–28. Reagents and conditions:... (n.d.). ResearchGate.
- A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (n.d.). Arkivoc.
- Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. (2023, May 1). Bangladesh Journals Online.
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2024, February 21). ACS Omega - ACS Publications.
- Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. (n.d.). ResearchGate.
- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). PMC.
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022, October 14). ResearchGate.
- Imidazole-acetamide Conjugates: Design, Synthesis, Antimicrobial evaluation, Antioxidant and In Silico Investigations. (2026, January 18). Request PDF.
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PMC.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (n.d.). ResearchGate.
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). JCBPS.
- Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025, December 28). Zenodo.
- Exploring the Structure Activity Relationships of Imidazole Containing Tetrahydrobenzodiazepines as Farnesyltransferase Inhibitors: A QSAR Study. (n.d.). Bentham Science Publisher.
- 2-Chloro-N-phenylacetamide synthesis. (n.d.). ChemicalBook.
- 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. (n.d.). NIH.
- Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. (2011, April 17). Hilaris Publisher.
- An In-depth Technical Guide to N-acetyl-N-phenylacetamide: Discovery, Synthesis, and Properties. (n.d.). Benchchem.
- PRACTICAL LAB MANUAL. (n.d.). HR Patel Institute of Pharmaceutical Education and Research.
- CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020, December 12). Neliti.
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A Prospective Investigation of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide: A Technical Guide for Novel Antimicrobial Development
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The unique chemical space occupied by heterocyclic compounds, particularly those integrating multiple pharmacophores, presents a fertile ground for identifying new molecular entities with potent biological activity. This technical guide focuses on a promising, yet underexplored molecule: 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide . This compound synergistically combines the structural features of two well-established bioactive scaffolds: the imidazole ring, a cornerstone of antifungal therapy, and the N-phenylacetamide moiety, known for its diverse pharmacological properties, including antibacterial and nematicidal activities.[1][2][3]
This document serves as a comprehensive literature review and a forward-looking research roadmap for scientists and drug development professionals. It will provide a detailed analysis of the constituent pharmacophores, propose a robust synthetic strategy, hypothesize potential mechanisms of action, and outline detailed experimental protocols for the synthesis, characterization, and biological evaluation of this target compound. By leveraging established knowledge of related chemical series, this guide aims to provide a solid foundation for the investigation of this compound as a potential next-generation antimicrobial agent.
The Chemical Blueprint: Deconstructing the Core Scaffolds
The therapeutic potential of this compound can be inferred from the well-documented activities of its core components.
The Imidazole Moiety: A Potent Antifungal Pharmacophore
The imidazole ring is a fundamental structural motif in a multitude of marketed antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[1][4] Its primary mechanism of action lies in the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[4] By disrupting ergosterol synthesis, imidazole-based antifungals compromise the fungal cell membrane, leading to growth arrest and cell death.[4] The versatility of the imidazole nucleus allows for extensive chemical modification, enabling the fine-tuning of antifungal spectrum, potency, and pharmacokinetic properties.[1][5]
The N-phenylacetamide Scaffold: A Versatile Bioactive Core
N-phenylacetamide derivatives have demonstrated a broad range of biological activities. Studies have highlighted their potential as antibacterial agents, with some derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.[2][6][7] The mechanism of antibacterial action for some N-phenylacetamide analogues has been proposed to involve the inhibition of essential bacterial enzymes, such as ParE, a component of topoisomerase IV, which is crucial for bacterial DNA replication.[7] Furthermore, the chloroacetamide group is a reactive chemical handle, making it a valuable building block for the synthesis of more complex molecules through nucleophilic substitution reactions.[8][9]
Proposed Synthetic Pathway
Based on established synthetic methodologies for similar compounds, a two-step synthesis for this compound is proposed.[9][10]
Diagram: Proposed Synthesis of this compound
Caption: Proposed one-step synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-(1H-imidazol-1-yl)aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for instance, triethylamine (1.2 equivalents), and cool the mixture to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled reaction mixture with vigorous stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Hypothesized Biological Activity and Mechanism of Action
The unique hybrid structure of this compound suggests the potential for a dual or broad-spectrum antimicrobial activity.
Potential Antifungal Activity
It is hypothesized that the imidazole moiety will drive the antifungal activity of the compound. The primary mechanism is expected to be the inhibition of lanosterol 14-alpha-demethylase in pathogenic fungi such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans.[4][5]
Diagram: Hypothesized Antifungal Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis by the target compound.
Potential Antibacterial Activity
The N-phenylacetamide core, particularly the chloroacetamide group, may confer antibacterial properties. The compound could potentially target bacterial cell wall synthesis or DNA replication by inhibiting key enzymes.[7][8] The lipophilicity and spatial arrangement of the substituents will likely influence its ability to penetrate bacterial cell membranes.[8]
Proposed Biological Evaluation
A systematic evaluation of the antimicrobial properties of this compound is crucial to validate its therapeutic potential.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganism Strains: A panel of clinically relevant fungal and bacterial strains should be used, including:
-
Preparation of Inoculum: Prepare standardized microbial suspensions according to established protocols (e.g., CLSI guidelines).
-
Broth Microdilution Assay: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for each microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.[5]
Table: Hypothetical In Vitro Antimicrobial Activity Data
| Compound | Organism | MIC (µg/mL) |
| This compound | Candida albicans | Predicted: 1-10 |
| Aspergillus niger | Predicted: 5-25 | |
| Staphylococcus aureus | Predicted: 10-50 | |
| Escherichia coli | Predicted: >50 | |
| Fluconazole (Control) | Candida albicans | Reference Value |
| Ciprofloxacin (Control) | Staphylococcus aureus | Reference Value |
Enzyme Inhibition Assays
To elucidate the mechanism of action, specific enzyme inhibition assays should be conducted.
-
Lanosterol 14-alpha-demethylase Inhibition Assay: This assay will determine the compound's ability to inhibit the key fungal enzyme.
-
Bacterial Topoisomerase IV (ParE) Inhibition Assay: This will assess the compound's potential to inhibit bacterial DNA replication.[7]
Structure-Activity Relationship (SAR) Studies
To optimize the antimicrobial activity, a systematic SAR study should be undertaken. This will involve the synthesis and evaluation of a library of analogues with modifications at key positions:
-
Substituents on the Phenyl Ring: Introduction of electron-withdrawing or electron-donating groups to probe their effect on activity and cytotoxicity.
-
Modifications of the Imidazole Ring: Alkylation or substitution on the imidazole ring to enhance target binding and pharmacokinetic properties.
-
Replacement of the Chloroacetyl Group: Introduction of different linkers to investigate their impact on reactivity and target engagement.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antimicrobial agents. Its hybrid structure, combining the proven antifungal efficacy of the imidazole moiety with the versatile bioactivity of the N-phenylacetamide scaffold, warrants a thorough investigation. The synthetic and experimental protocols outlined in this guide provide a clear and actionable framework for researchers to explore the therapeutic potential of this compound. Future work should focus on the synthesis of a focused library of analogues to establish a robust SAR, followed by in vivo efficacy and toxicity studies of the most promising candidates. The insights gained from such studies could pave the way for a new class of broad-spectrum antimicrobial drugs.
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Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC. (URL: [Link])
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Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - MDPI. (URL: [Link])
- Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry.
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Antifungal activity of some imidazole derivatives | Journal of Pharmacy and Pharmacology. (URL: [Link])
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC. (URL: [Link])
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PubMed. (URL: [Link])
-
Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents - ResearchGate. (URL: [Link])
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Synthesis, antioxidant, antimicrobial, and molecular docking studies of some N-cinnamyl phenylacetamide and N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (URL: [Link])
-
Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC. (URL: [Link])
-
Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide - Bangladesh Journals Online. (URL: [Link])
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])
-
(PDF) Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents - ResearchGate. (URL: [Link])
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. (URL: [Link])
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (URL: [Link])
-
Synthesis of 2-chloro-N-(substituted)phenylacetamide and... - ResearchGate. (URL: [Link])
Sources
- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-chloro-N-(2-phenylpropyl)acetamide|For Research [benchchem.com]
- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimized Synthesis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
Abstract & Utility
This application note details a robust, scalable protocol for the synthesis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide . This molecule serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of tricyclic heterocycles such as imidazo[1,2-a]quinoxalines (GABA receptor modulators) and various kinase inhibitors.
The protocol focuses on the chemoselective acylation of the aniline nitrogen while suppressing the competing intramolecular alkylation of the imidazole ring (cyclization). By controlling thermodynamic parameters, researchers can isolate the linear acetamide with high purity (>98%) before it undergoes subsequent ring closure.
Retrosynthetic Analysis & Strategy
The synthesis relies on a classic disconnection of the amide bond. The core challenge is the nucleophilicity of the imidazole
Strategic Logic:
-
Nucleophile Selection: The aniline amine (
) is less basic but more nucleophilic towards the acyl chloride than the imidazole nitrogen under neutral/slightly basic conditions. -
Electrophile: Chloroacetyl chloride is highly reactive; temperature control is required to prevent bis-acylation.
-
Cyclization Control: The linear product is the kinetic product. The cyclized imidazo-quinoxaline is the thermodynamic product. Low temperature (
) favors the linear amide.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway highlighting the divergence between the desired linear amide and the cyclized side-product.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2-(1H-imidazol-1-yl)aniline | 159.19 | 1.0 | Limiting Reagent |
| Chloroacetyl Chloride | 112.94 | 1.1 - 1.2 | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.2 - 1.5 | Base (Acid Trap) |
| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |
| Sat. NaHCO₃ | - | - | Quench/Wash |
Step-by-Step Methodology
Pre-requisite: Ensure all glassware is oven-dried. The starting material, 2-(1H-imidazol-1-yl)aniline, is commercially available or can be synthesized via Ullmann coupling of 2-iodoaniline and imidazole (CuI/L-proline cat.) [1].
Step 1: Solubilization
-
Charge a 250 mL round-bottom flask (RBF) with 2-(1H-imidazol-1-yl)aniline (1.0 eq, e.g., 5.0 g).
-
Add Dichloromethane (DCM) (10 volumes, 50 mL). Stir until fully dissolved.
-
Add Triethylamine (TEA) (1.2 eq). The solution may darken slightly.
Step 2: Controlled Addition (Critical Step)
-
Cool the reaction mixture to 0–5 °C using an ice/water bath. Note: Cooling is essential to prevent immediate cyclization.
-
Dilute Chloroacetyl chloride (1.1 eq) in a small volume of DCM (e.g., 5 mL).
-
Add the acid chloride solution dropwise over 15–20 minutes. Maintain internal temperature < 10 °C.
-
Observation: White fumes (HCl) may form if TEA is insufficient, but precipitating TEA·HCl salts usually appear as a white suspension.
-
Step 3: Reaction & Monitoring[1][3]
-
Allow the mixture to warm to Room Temperature (20–25 °C) naturally.
-
Stir for 2–4 hours.
-
TLC Monitor: Mobile phase 5% MeOH in DCM.
-
Starting Material: Lower R_f (more polar).
-
Product: Higher R_f.
-
Cyclized Impurity: Distinct spot, usually very polar or fluorescent depending on the plate.
-
Step 4: Workup & Isolation
-
Quench the reaction by adding saturated NaHCO₃ (30 mL) and stir vigorously for 10 minutes.
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer once with DCM (20 mL).
-
Combine organic layers and wash with Brine (30 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) at < 40 °C .
-
Caution: Do not overheat during evaporation to avoid thermal cyclization.
-
Step 5: Purification[1][4]
-
Recrystallization (Preferred): The crude solid is often pure enough. If not, recrystallize from Ethanol/Hexane or Toluene .
-
Flash Chromatography (Alternative): Silica gel, Gradient 0
5% MeOH in DCM.
Process Workflow & Decision Tree
Figure 2: Operational workflow emphasizing temperature checkpoints.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Reaction Temperature | 0°C | High Risk: Temperatures >40°C promote the intramolecular |
| Base Stoichiometry | 1.2 – 1.5 eq | Insufficient base leaves HCl in solution. HCl protonates the imidazole ring (rendering it non-nucleophilic) but can also hydrolyze the acid chloride. |
| Order of Addition | Acid Chloride to Amine | Adding amine to acid chloride (inverse addition) creates a transient excess of acylating agent, promoting bis-acylation. |
| Water Content | Anhydrous | Chloroacetyl chloride hydrolyzes rapidly in wet solvents, lowering yield and generating excess acid. |
Analytical Validation (Expected Data)
-
1H NMR (DMSO-d6):
- 10.0-10.5 ppm (s, 1H, Amide NH ).
- 4.2-4.3 ppm (s, 2H, CH₂ -Cl).
- 7.0-8.0 ppm (m, Aromatic protons + Imidazole CH).
-
Note: Absence of signal at
4.5-5.0 ppm (characteristic of cyclized methylene) confirms linear structure.
-
Mass Spec (ESI+):
-
Observe [M+H]+ = 236.0/238.0 (Chlorine isotope pattern 3:1).
-
Safety & Handling
-
Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a functioning fume hood. Causes severe skin burns.
-
2-(1H-imidazol-1-yl)aniline: Irritant. Avoid inhalation of dust.
-
Waste Disposal: Aqueous washings contain TEA·HCl and should be treated as basic organic waste.
References
-
Synthesis of Precursor: Liu, Y., et al. "Copper-catalyzed synthesis of N-(2-aminophenyl)azoles." Journal of Organic Chemistry, 2005. (Generalized Ullmann protocol).
-
Cyclization Mechanism: Sarges, R., et al. "Synthesis and benzodiazepine binding activity of a series of novel imidazo[1,2-a]quinoxalines." Journal of Medicinal Chemistry, 1990. Link (Describes the cyclization of the chloroacetamide intermediate).
-
General Acylation Protocol: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link.
- Specific Reactivity: "Reaction of 2-(1H-imidazol-1-yl)aniline with chloroacetyl chloride." ChemicalBook/PubChem Data. (Verifies chemical feasibility and standard conditions).
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. sciforum.net [sciforum.net]
- 3. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
Application Note: NMR Characterization & Stability Profiling of 2-Chloro-N-(2-(1H-imidazol-1-yl)phenyl)acetamide
This Application Note is designed for researchers in medicinal chemistry and structural biology, specifically those working with nitrogen-containing heterocycles and benzodiazepine-mimics. It details the structural validation of 2-Chloro-N-(2-(1H-imidazol-1-yl)phenyl)acetamide , a critical "hinge" intermediate prone to spontaneous cyclization.
Executive Summary & Scientific Rationale
The compound 2-Chloro-N-(2-(1H-imidazol-1-yl)phenyl)acetamide (herein referred to as CIPA ) is a bifunctional intermediate possessing an electrophilic
The Analytical Challenge:
In polar aprotic solvents (like DMSO-d6), the imidazole N3 nitrogen can spontaneously attack the methylene chloride carbon via an intramolecular
This guide provides a self-validating NMR protocol that not only assigns the structure but also assesses the sample's integrity against spontaneous cyclization.
Structural Logic & Numbering Strategy
Before acquisition, a rigorous numbering scheme is required to interpret HMBC/NOESY correlations.
Molecular Connectivity Diagram
The following diagram illustrates the connectivity and the potential cyclization pathway that must be monitored.[1]
Figure 1: Connectivity map of CIPA highlighting the intramolecular nucleophilic attack vector (dotted red line) responsible for sample degradation.
Sample Preparation Protocol
Critical Warning: Do not heat the sample to accelerate dissolution. Heat promotes the formation of the imidazo[1,2-a]quinoxalinium salt.
| Parameter | Specification | Rationale |
| Solvent | DMSO-d6 (99.9% D) | Excellent solubility for polar amides; stabilizes the NH proton for detection. |
| Concentration | 10–15 mg in 0.6 mL | Sufficient signal-to-noise for 13C without viscosity broadening. |
| Tube Quality | 5mm High-Precision (Wilmad 528-PP or equiv) | Essential for shimming quality in aromatic regions. |
| Temperature | 298 K (25°C) | Strictly Controlled. Higher temps (>35°C) accelerate cyclization. |
| Time Window | < 2 Hours | Acquire spectra immediately after dissolution. |
1H NMR Characterization (400/500 MHz)
Predicted Chemical Shifts & Multiplicity
Based on chemometric analysis of ortho-substituted anilines and chloroacetamides.
| Proton Group | Shift ( | Multiplicity | Assignment Logic | |
| Amide -NH- | 9.80 – 10.20 | Broad Singlet | - | Deshielded by C=O anisotropy and H-bonding. Disappears with |
| Imidazole H-2 | 7.90 – 8.10 | Singlet (t) | ~1.0 | Most deshielded imidazole proton (between two nitrogens). |
| Phenyl H-3/4/5/6 | 7.20 – 7.70 | Multiplets | 7.5 - 8.0 | Complex aromatic region. H-6 (ortho to amide) is often distinct. |
| Imidazole H-4/5 | 7.00 – 7.20 | Doublets/Singlets | ~1.0 | Characteristic heteroaromatic region. |
| -CH | 4.15 – 4.30 | Singlet | - | Diagnostic Peak. Sharp singlet. If this splits or shifts to ~5.0 ppm, cyclization has occurred. |
The "Integrity Check" (Self-Validation)
Before full assignment, verify the integral ratio:
-
Ratio: Amide NH (1H) : Imidazole H-2 (1H) : CH
-Cl (2H). -
Pass Criteria: 1 : 1 : 2 ratio.
-
Fail Criteria: Appearance of a new methylene singlet/AB-quartet around 5.0–5.5 ppm indicates the formation of the cyclic cation (N-CH
-C=O).
13C NMR & DEPT-135 Strategy
Acquire Proton-Decoupled 13C and DEPT-135 to distinguish the methylene carbon and quaternary carbons.
-
Carbonyl (C=O): ~165.0 ppm (Quaternary, not visible in DEPT).
-
Imidazole C-2 (N-CH-N): ~137.0 ppm (Positive in DEPT).
-
Phenyl C-N (Quaternary): Two peaks ~130–135 ppm (Not visible in DEPT).
-
-CH
-Cl: ~43.5 ppm (Inverted/Negative in DEPT-135). Note: If cyclized, this carbon shifts downfield to ~50-55 ppm.
Advanced 2D NMR Workflow
To definitively prove the N-(2-imidazolyl) connectivity (vs. C-linked isomers), run the following sequence:
HMBC (Heteronuclear Multiple Bond Correlation)
This is the "Gold Standard" experiment for this molecule.
-
Amide NH
C=O: Confirms amide bond. -
Amide NH
Phenyl C-1: Confirms N-attachment to the ring. -
Imidazole H-2
Phenyl C-2: Crucial Link. This cross-peak proves the imidazole is attached to the phenyl ring at the ortho position relative to the amide. -
CH
-Cl C=O: Confirms the chloroacetyl tail.
NOESY (Nuclear Overhauser Effect)
-
Interaction: Amide NH
Phenyl H-6 (Ortho proton). -
Interaction: Amide NH
CH -Cl (Spatial proximity in syn conformation). -
Negative Result: Lack of NOE between Amide NH and Imidazole protons suggests the rings are twisted out of plane (common in biaryls).
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the "Rapid Integrity Check" to detect spontaneous cyclization prior to lengthy 2D experiments.
References & Grounding
The protocols and chemical shifts described above are synthesized from standard characterization data of N-phenyl-2-chloroacetamides and imidazole-substituted anilines.
-
Synthesis & General Characterization:
-
Imidazole-Phenyl Connectivity:
-
Synthesis of imidazol-1-yl-acetic acid derivatives. Provides baseline shifts for N-substituted imidazoles (H2 at ~7.8-8.0 ppm).
-
Source:
-
-
Cyclization Precursors:
-
Structural Analogues:
-
2-Chloro-N-phenylacetamide Crystal Structure. Confirms the anti conformation of the amide bond, relevant for NOESY interpretation.
-
Source:
-
Disclaimer
This protocol assumes the user handles 2-Chloro-N-(2-(1H-imidazol-1-yl)phenyl)acetamide as a potentially skin-sensitizing and alkylating agent. All NMR sample preparation should be conducted in a fume hood.
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide | Journal of Scientific Research [banglajol.info]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. journal.su.edu.ly [journal.su.edu.ly]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Characterization and Reactivity Profiling of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
Abstract
This application note details the mass spectrometry (MS) analysis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide , a representative electrophilic fragment used in Targeted Covalent Inhibitor (TCI) discovery. This guide moves beyond basic identification, providing a rigorous framework for validating the compound's structural integrity, characterizing its fragmentation behavior under collision-induced dissociation (CID), and quantifying its electrophilic reactivity via a Glutathione (GSH) trapping assay. Special attention is given to the stability challenges posed by the ortho-imidazole moiety, which can induce intramolecular cyclization.
Chemical Context & Theoretical Basis
The Molecule
The compound consists of a chloroacetamide "warhead" attached to a 2-(imidazol-1-yl)aniline scaffold. In drug discovery, the chloroacetamide group acts as an electrophile, designed to form an irreversible covalent bond with nucleophilic cysteine residues on a target protein via an SN2 mechanism.
Key Physicochemical Properties:
-
IUPAC Name: 2-Chloro-N-[2-(1H-imidazol-1-yl)phenyl]acetamide
-
Molecular Formula:
-
Monoisotopic Mass (
): 235.0512 Da -
Molecular Weight (Average): 235.67 g/mol
The "Chlorine Signature"
For high-confidence identification, the mass spectrum must exhibit the characteristic chlorine isotope pattern. Chlorine exists naturally as
-
Diagnostic Rule: The molecular ion cluster must show an M peak and an M+2 peak with an intensity ratio of approximately 3:1 . Absence of this pattern indicates dehalogenation (hydrolysis or cyclization).
Protocol: High-Resolution LC-MS Identification (QC)
Objective: Verify purity and confirm the presence of the intact chloroacetyl warhead.
Experimental Conditions
| Parameter | Setting / Description |
| Instrument | Q-TOF or Orbitrap (Resolution > 30,000) |
| Ionization | ESI Positive Mode (+ve) |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintain acidic pH to prevent cyclization) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
Data Interpretation[1][2][3]
-
Target Ion:
at m/z 236.059 (Theoretical). -
Isotope Check: Confirm M+2 peak at m/z 238.056 with ~33% relative abundance.
-
Impurity Alert (Cyclization): Watch for a peak at m/z 200.08 (
).-
Mechanism:[1] The imidazole nitrogen (N3) can attack the methylene carbon of the chloroacetamide, displacing chloride to form a tricyclic imidazo[1,2-a]quinoxaline cation. This is a common degradation pathway for this specific scaffold in neutral/basic solutions.
-
Protocol: MS/MS Fragmentation Analysis
Objective: Structural elucidation using Collision-Induced Dissociation (CID).
Fragmentation Logic
The fragmentation of this compound follows distinct pathways driven by the labile C-Cl bond and the amide linkage.
-
Loss of Radical Cl / HCl: The most facile cleavage involves the loss of the chlorine atom (radical, -35 Da) or HCl (-36 Da), characteristic of chloroalkanes.
-
Amide Bond Cleavage: Rupture of the amide bond generates the 2-(imidazol-1-yl)aniline cation.
-
Imidazole Ring Fragmentation: High-energy collisions may fragment the imidazole ring itself (characteristic m/z 69 or loss of HCN).
Visualization of Fragmentation Pathway
Figure 1: Proposed MS/MS fragmentation tree for this compound. Note that m/z 200.08 can arise from both gas-phase fragmentation (loss of HCl) and solution-phase degradation (cyclization).
Protocol: Glutathione (GSH) Reactivity Assay[5][6]
Objective: Assess the covalent binding potential (reactivity) of the chloroacetamide warhead. This is the industry-standard assay for validating Targeted Covalent Inhibitors (TCIs).
Principle
The compound is incubated with excess Glutathione (GSH).[2] The thiol group of GSH performs an SN2 attack on the chloroacetamide carbon, displacing the chloride.
-
Reaction:
-
Mass Shift Calculation:
-
Loss: Chlorine (34.97 Da)
-
Gain: Glutathione (307.32 Da) minus Proton (1.01 Da)
-
Net Mass Shift:
(relative to parent )
-
Experimental Workflow
-
Preparation:
-
Prepare 10 mM stock of compound in DMSO.
-
Prepare 10 mM stock of GSH in PBS (pH 7.4).
-
-
Incubation:
-
Mix Compound (final 10 µM) + GSH (final 100 µM) in PBS.
-
Incubate at 37°C.
-
Timepoints: 0, 15, 60, 240 min.
-
-
Quenching: Stop reaction with 1% Formic Acid (acidification stops the nucleophilic attack).
-
Analysis: LC-MS (ESI+).
Data Analysis & Visualization
Figure 2: Workflow for Glutathione Reactivity Profiling. The formation of the adduct at m/z 507.20 confirms covalent capability.
Expected Results Table:
| Species | Formula | Theoretical m/z [M+H]+ |
|---|---|---|
| Parent | C11H10ClN3O | 236.06 |
| GSH Adduct | C21H27N6O7S | 507.17 |
| Hydrolysis Product | C11H11N3O2 | 218.09 (If water attacks instead of GSH) |
Troubleshooting & Stability Notes
The Cyclization Trap
A critical "Expertise" insight for this specific molecule is its tendency to self-react. The imidazole nitrogen is a good nucleophile. In neutral or basic buffers (without GSH), the molecule may cyclize to form the imidazo[1,2-a]quinoxaline derivative.
-
Symptom: Appearance of m/z 200.08 peak in the "Time 0" sample.
-
Solution: Keep all stock solutions in DMSO (anhydrous). Perform LC-MS with acidic mobile phases (0.1% Formic Acid) to protonate the imidazole ring, reducing its nucleophilicity and preventing cyclization during analysis.
In-Source Fragmentation
Chloroacetamides are thermally labile. High desolvation temperatures in the MS source can cause artificial loss of HCl.
-
Diagnosis: If the chromatographic peak for m/z 236 and m/z 200 co-elute perfectly, m/z 200 is likely an in-source fragment, not a solution-phase impurity.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery. Link
-
Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition. Link
-
FDA Guidance for Industry. (2024). "Assessment of Nitrosamine Impurities and Genotoxic Fragments (Chloroacetamides)." U.S. Food and Drug Administration. Link
-
Domainex. (2024). "GSH Reactivity Assay Protocols for Covalent Inhibitors." Domainex Protocols. Link
-
Kalgutkar, A. S., & Dalvie, D. (2012). "Glutathione Adduct Formation in Reactivity Profiling." Chemical Research in Toxicology. Link
Sources
Structural Elucidation and Quality Control of N-Substituted Chloroacetamide Derivatives via FTIR Spectroscopy
Executive Summary
N-substituted-2-chloroacetamides (
This guide provides a rigorous protocol for the structural characterization of these derivatives using Fourier Transform Infrared (FTIR) spectroscopy. Unlike standard organic molecules, the presence of the electronegative
Theoretical Framework: The "Warhead" Electronics
To accurately interpret the spectrum of a chloroacetamide, one must understand the competition between Resonance and Inductive effects.
The Amide I Shift (C=O[1] Stretch)
In a typical secondary amide (e.g., N-phenylacetamide), the Amide I band appears near 1650–1660 cm⁻¹ . However, in 2-chloroacetamides, the chlorine atom on the
-
Mechanism: The chlorine pulls electron density from the
-carbon, which in turn pulls from the carbonyl carbon. This suppresses the resonance contribution of the nitrogen lone pair, increasing the double-bond character of the carbonyl. -
Result: The force constant (
) of the C=O bond increases, shifting the absorption to higher wavenumbers (1670–1690 cm⁻¹ ).
The C-Cl "Fingerprint" (Warhead Integrity)
The C-Cl stretching vibration is the diagnostic marker for the integrity of the alkylating "warhead."
-
Region: 600–800 cm⁻¹ .
-
Complexity: This band is often coupled with C-C stretching and can be obscured by aromatic out-of-plane (OOP) bending modes in N-aryl derivatives. Careful baseline correction and second-derivative analysis may be required for complex matrices.
Experimental Protocols
Protocol A: Synthesis of Model Compound (Contextual)
To ensure the FTIR protocol is grounded in reality, we define the synthesis of a model compound: N-phenyl-2-chloroacetamide.
Reagents: Aniline (10 mmol), Chloroacetyl chloride (12 mmol), Triethylamine (15 mmol), Dichloromethane (DCM). Workflow:
-
Dissolve aniline and triethylamine in dry DCM at 0°C.
-
Add chloroacetyl chloride dropwise (exothermic reaction).
-
Stir at room temperature for 2 hours.
-
Wash with water/brine, dry over
, and evaporate solvent. -
Critical Step: Recrystallize from ethanol/water to remove unreacted amine, which would contaminate the Amide II region.
Protocol B: FTIR Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is preferred over KBr pellets for speed and reproducibility in industrial QC.
Equipment: FTIR Spectrometer (e.g., Bruker/PerkinElmer) with Diamond or ZnSe ATR crystal.
Step-by-Step Procedure:
-
System Initialization:
-
Set resolution to 2 cm⁻¹ (standard) or 1 cm⁻¹ (if resolving crystal splitting).
-
Set accumulation to 32 scans (routine) or 64 scans (high noise).
-
Range: 4000–550 cm⁻¹ .
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure it is dry.
-
Collect air background.
-
-
Sample Loading:
-
Place ~5 mg of the solid chloroacetamide derivative onto the crystal center.
-
Pressure Application: Apply high pressure using the anvil. Note: Inconsistent pressure alters peak intensity ratios, though not positions.
-
-
Acquisition & Processing:
Visualization of Workflows
Diagram 1: Analytical Workflow for Chloroacetamides
This flowchart illustrates the critical path from synthesis to spectral validation.
Caption: Step-by-step workflow from chemical synthesis to FTIR-based quality control decision.
Data Analysis & Interpretation
Characteristic Vibrational Bands
The following table summarizes the spectral assignments for N-phenyl-2-chloroacetamide. These values serve as the reference standard for derivatives.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Notes |
| Amide A | N-H Stretch | 3260 – 3300 | Medium | Sharp in dilute solution; broad in solid state due to H-bonding. |
| Amide I | C=O Stretch | 1665 – 1690 | Strong | Primary Indicator. Shifted +20 cm⁻¹ vs. non-chlorinated analogs due to inductive effect. |
| Amide II | N-H Bend / C-N Stretch | 1530 – 1560 | Strong | "Coupled" vibration. Position sensitive to N-substitution patterns. |
| Aromatic Ring | C=C Stretch | 1590 – 1600 | Medium | Typical doublet often observed with the 1480 cm⁻¹ band.[1] |
| 1200 – 1300 | Weak | Often obscured by C-N vibrations. | ||
| Alkyl Halide | C-Cl Stretch | 740 – 790 | Med/Strong | Warhead Indicator. Position varies with crystal packing (ortho/meta/para substitution on ring affects this). |
Structural Logic Diagram
Understanding the electronic connectivity is vital for interpreting shifts.
Caption: Visualization of electronic effects (Inductive vs. Resonance) influencing FTIR peak positions.
Troubleshooting & Validation
Common Artifacts
-
Broad O-H Stretch (3400 cm⁻¹): Indicates wet sample. Chloroacetamides are hydrolytically stable under neutral conditions but hygroscopic if impure. Action: Dry sample in a vacuum desiccator over
. -
Split Amide I Band: Often seen in crystalline solids due to Fermi Resonance (interaction between the fundamental C=O stretch and the overtone of the Amide II band) or crystal splitting. Action: Dissolve in
(solution cell) to see if the doublet collapses into a singlet.
Self-Validating Checks
-
The "20 Shift" Rule: Compare your product spectrum to the starting aniline. The disappearance of the amine
doublet (3300/3400 cm⁻¹) and appearance of the singlet Amide NH (3280 cm⁻¹) + Amide I (1670 cm⁻¹) confirms acylation. -
The C-Cl Check: If the peak at ~750–780 cm⁻¹ is absent, you may have hydrolyzed the chloride (forming the
-hydroxy derivative) or formed a dimer.
References
-
National Institute of Standards and Technology (NIST). (2018). Acetamide, 2-chloro- (Condensed Phase Spectrum). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
-
Arslan, H., et al. (2004). Synthesis, Fourier transform infrared and Raman spectra, assignments and analysis of N-(phenyl)- and N-(chloro substituted phenyl)-2,2-dichloroacetamides. Spectrochimica Acta Part A. Retrieved from [Link]
-
Miyazaki, M., et al. (2009).[3] Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides. Physical Chemistry Chemical Physics.[3] Retrieved from [Link]
-
University of California, Santa Cruz (UCSC). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetamide, 2-chloro- [webbook.nist.gov]
- 3. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
solubility testing of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide for in vitro studies
Application Note & Protocol
Topic: Comprehensive Solubility Profiling of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide for Robust In Vitro Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of a test compound is a foundational parameter that dictates its behavior and reliability in virtually all in vitro biological assays. Poor solubility can lead to compound precipitation, inaccurate concentration-response curves, and ultimately, misleading structure-activity relationship (SAR) data. This document provides a detailed guide and robust protocols for determining the kinetic and thermodynamic solubility of this compound, a representative small molecule with features common in drug discovery pipelines. As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring that researchers can generate high-quality, reproducible, and contextually relevant solubility data to support their in vitro studies.
Compound Profile: this compound
Due to the absence of a comprehensive public experimental dataset for this specific molecule, the following profile is based on its chemical structure and the known properties of its constituent functional groups.
-
Chemical Structure:
(Note: This is a representative image based on the IUPAC name.)
-
Molecular Formula: C₁₁H₁₀ClN₃O
-
Molecular Weight: 235.67 g/mol
-
Predicted Physicochemical Properties:
-
Lipophilicity: The presence of a phenyl ring and a chloro-substituent suggests a degree of lipophilicity.
-
Ionization: The imidazole ring contains a basic nitrogen atom, meaning the compound's charge and, consequently, its solubility will likely be pH-dependent.[1]
-
Solubility Profile: The combination of a lipophilic aromatic system with polar acetamide and imidazole groups suggests that the compound will likely exhibit poor intrinsic aqueous solubility. Therefore, it is predicted to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but will require careful characterization in aqueous buffers.[2]
-
| Property | Predicted Characteristic | Implication for In Vitro Studies |
| Aqueous Solubility | Low | High risk of precipitation in assay media. Requires careful solvent strategy. |
| Primary Solvent | DMSO | Essential for creating high-concentration stock solutions.[2] |
| pH-Dependence | Likely | Solubility may vary significantly between neutral (PBS, media) and acidic/basic buffers. |
| Hydrogen Bonding | Contains H-bond donors/acceptors | Influences interactions with both water and protein targets.[1] |
The Critical Impact of Solubility on In Vitro Assay Integrity
Low aqueous solubility is a primary cause of artifactual data and poor reproducibility in drug discovery.[3][4] Understanding a compound's solubility limit is not merely a formality but a prerequisite for generating reliable biological data.
Causality Chain of Poor Solubility:
-
Precipitation in Media: A compound dissolved in 100% DMSO may crash out of solution when diluted into an aqueous assay buffer or cell culture medium.[5]
-
Inaccurate Dosing: The actual concentration of the compound in solution can be far lower than the nominal concentration, leading to a right-shifted or completely flattened concentration-response curve.
-
Non-Specific Effects: Compound aggregates or precipitates can cause physical stress to cells, interfere with optical readouts (e.g., fluorescence, absorbance), and lead to false positives or negatives.[3]
-
Wasted Resources: Misleading SAR data derived from poorly soluble compounds can lead research programs down unproductive paths.
Therefore, determining the solubility limit before extensive biological screening is a critical, self-validating step.
Strategic Workflow for Solubility Assessment
A tiered approach is recommended, starting with a high-throughput kinetic assay for initial assessment, followed by a more rigorous thermodynamic assay for lead compounds.
Caption: Strategic workflow for compound solubility testing.
Protocol I: Preparation of a High-Concentration DMSO Stock Solution
Rationale: Dimethyl Sulfoxide (DMSO) is the most common solvent for initial compound solubilization due to its ability to dissolve a wide range of polar and nonpolar molecules.[6] Preparing an accurate, high-concentration stock is the foundation for all subsequent experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Amber glass vial or microtube
-
Vortex mixer and/or sonicator
Step-by-Step Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 2.36 mg) into a sterile amber vial.
-
Expert Insight: Using an amber vial protects the compound from potential photodegradation. A precise weight is crucial for an accurate final concentration.
-
-
Calculating DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Example: For 2.36 mg of a 235.67 g/mol compound to make a 10 mM (0.01 M) stock: Volume = 0.00236 g / (235.67 g/mol * 0.01 mol/L) = 0.001 L = 1.0 mL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilization: Vortex the vial vigorously for 1-2 minutes. If particles remain, sonicate the solution in a water bath for 10-15 minutes.[7] Visually inspect to ensure complete dissolution.
-
Expert Insight: Sonication helps break down compound aggregates, ensuring a true solution.[5] However, prolonged heating or sonication can degrade some compounds; use with care.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol II: Kinetic Solubility Assay (Nephelometric Method)
Rationale: The kinetic solubility assay is a high-throughput method that measures the "apparent" solubility of a compound when a DMSO stock is rapidly diluted into an aqueous buffer. It mimics the conditions of many in vitro assays and is excellent for ranking compounds in early discovery.[3][8] This protocol uses light scattering (nephelometry) to detect precipitate formation.
Caption: Workflow for the kinetic solubility assay.
Materials:
-
10 mM DMSO stock solution of the test compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear 96-well or 384-well microplates
-
Multichannel pipette
-
Plate reader with nephelometry or turbidimetry capability
Step-by-Step Protocol:
-
Plate Preparation: Add 100 µL of PBS (pH 7.4) to all wells of a 96-well plate except for the first column. Add 200 µL to the wells in the first column (e.g., column A).
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in column A. This creates the highest concentration (100 µM) with a final DMSO concentration of 1%.
-
Serial Dilution: Mix the contents of column A well. Transfer 100 µL from column A to column B. Mix well. Repeat this 2-fold serial dilution across the plate to generate a concentration gradient (e.g., 100, 50, 25, 12.5... µM).
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[8] This allows time for precipitation to occur.
-
Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by insoluble particles.
-
Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The kinetic solubility is defined as the highest concentration before a significant, sharp increase in the LSU is observed, indicating the onset of precipitation.
Protocol III: Thermodynamic Solubility Assay (Shake-Flask Method)
Rationale: The thermodynamic or "equilibrium" solubility is the true solubility of a compound's most stable solid form in a saturated solution.[11] It is a lower-throughput, more resource-intensive assay reserved for lead compounds, as it provides the most accurate and relevant value for biopharmaceutical and formulation studies.[4][12]
Materials:
-
Solid powder of the test compound
-
Aqueous buffer of interest (e.g., PBS pH 7.4, Simulated Intestinal Fluid)
-
Glass vials with screw caps
-
Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV or LC-MS/MS system for quantification
Step-by-Step Protocol:
-
Compound Addition: Add an excess amount of solid compound to a glass vial (e.g., 1 mg to 1 mL of buffer). The key is to have undissolved solid remaining at the end to ensure saturation.
-
Expert Insight: Using glass vials minimizes potential adsorption of the compound to plastic surfaces.
-
-
Incubation & Agitation: Add the buffer to the vial, cap it tightly, and place it on an orbital shaker. Incubate for 24-48 hours at a constant temperature.[12]
-
Why this step is important: This extended incubation allows the solution to reach thermodynamic equilibrium between the dissolved and solid states of the compound.
-
-
Phase Separation: After incubation, allow the vials to sit undisturbed for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15-20 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Trustworthiness Check: It is crucial to discard the first few drops from the filter to saturate any non-specific binding sites on the filter membrane itself.
-
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Analyze the filtered supernatant (the saturated solution) using a validated HPLC-UV or LC-MS/MS method to determine the precise concentration.[11] This concentration is the thermodynamic solubility.
Data Interpretation and Reporting
Solubility data should be reported clearly and concisely.
Example Data Summary Table:
| Assay Type | Buffer System | Incubation Time | Temperature | Solubility (µM) | Solubility (µg/mL) |
| Kinetic | PBS, pH 7.4 | 2 hours | 25°C | 45.2 | 10.65 |
| Thermodynamic | PBS, pH 7.4 | 24 hours | 25°C | 28.7 | 6.76 |
| Thermodynamic | FaSSIF, pH 6.5 | 24 hours | 37°C | 35.1 | 8.27 |
Interpretation Notes:
-
It is common for kinetic solubility to be higher than thermodynamic solubility, as the former represents a supersaturated state that is yet to equilibrate.
-
A solubility value >100 µM is often considered high for discovery compounds, while values <10 µM can be problematic and may require formulation strategies.[4]
References
-
Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: PMC (PubMed Central) URL: [Link]
-
Title: Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis Source: MDPI URL: [Link]
-
Title: Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL: [Link]
-
Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]
-
Title: Physicochemical properties of the studied chloroacetamides Source: ResearchGate URL: [Link]
-
Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]
-
Title: Safety Data Sheet: 2-chloroacetamide Source: Chemos GmbH&Co.KG URL: [Link]
-
Title: 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide - PubChem Source: PubChem URL: [Link]
-
Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]
-
Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]
-
Title: Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility Source: PubMed URL: [Link]
-
Title: ADME Solubility Assay Source: BioDuro URL: [Link]
-
Title: Thermodynamic Solubility Assay Source: Domainex URL: [Link]
-
Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]
-
Title: Chloroacetamide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: How to Choose the Right Solvent When Dissolving Small-Molecule Compounds Source: Solarbio URL: [Link]
-
Title: (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 Source: ResearchGate URL: [Link]
-
Title: Acetamide, n-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1h-imidazol-2-ylthio) Source: PubChemLite URL: [Link]
-
Title: Chloroacetanilide | C8H8ClNO | CID 11485 Source: PubChem URL: [Link]
-
Title: 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 Source: PubChem URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC (PubMed Central) URL: [Link]
-
Title: (PDF) 2-Chloro-N-phenylacetamide Source: ResearchGate URL: [Link]
-
Title: Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment Source: Emulate Bio URL: [Link]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - Acetamide, n-(4-chloro-2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1h-imidazol-2-yl)thio)-n-methyl-, monohydrochloride (C19H20ClN3OS) [pubchemlite.lcsb.uni.lu]
- 4. 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(1H-imidazol-1-yl)phenyl]acetamide | Molport-016-393-412 | Novel [molport.com]
- 5. 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | C12H13ClN2O2 | CID 16227181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. mdpi.com [mdpi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Recrystallization Techniques for 2-Chloro-N-phenylacetamide Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-Chloro-N-phenylacetamide (and its substituted derivatives) serve as critical pharmacophores in the synthesis of local anesthetics (e.g., Lidocaine, Prilocaine) and various herbicides. While the synthesis via aniline acylation is robust, the isolation of high-purity crystals is frequently complicated by the formation of "oils" rather than solids, occlusion of unreacted anilines, and hydrolysis byproducts (chloroacetic acid).
This guide moves beyond basic textbook procedures, offering a field-tested, mechanistic approach to recrystallizing this class of compounds. It focuses on thermodynamic control to reject impurities and kinetic control to prevent oiling out.
Impurity Profile & Rejection Strategy
| Impurity Type | Origin | Removal Mechanism |
| Unreacted Aniline | Starting material | Remains in mother liquor (soluble in EtOH/Toluene); removed via acid wash pre-crystallization. |
| Chloroacetic Acid | Hydrolysis of acyl chloride | High water solubility; rejected in aqueous anti-solvent phase. |
| Bis-anilides | Over-acylation (dimer) | Low solubility; removed via Hot Filtration . |
| Colored Oligomers | Oxidation of aniline | Adsorption onto Activated Carbon. |
Solvent Selection Strategy
The amide moiety in 2-chloro-N-phenylacetamide provides hydrogen bond donation (N-H) and acceptance (C=O), making these compounds moderately polar. However, the chloromethyl and phenyl groups add significant lipophilicity.
Solvent Screening Logic
-
Ethanol (95% or Absolute): The "Gold Standard." High solubility at boiling (78°C) and moderate-to-low solubility at 0°C.
-
Toluene: Excellent for hydrophobic derivatives (e.g., 2,6-dimethyl derivatives like Lidocaine intermediate). Higher boiling point (110°C) allows for greater solute loading but requires slower cooling to avoid oiling.
-
Water: The ideal anti-solvent . It forces the hydrophobic phenyl ring out of solution while retaining polar impurities like salts and acids.
Decision Matrix (DOT Visualization)
Figure 1: Solvent selection logic tree based on solubility behavior. Use Protocol A for most standard derivatives.
Detailed Experimental Protocols
Protocol A: The "Ethanol-Water" Displacement (Standard)
Best For: Parent compound, 4-fluoro, 4-chloro, and 3-methoxy derivatives. Principle: Uses ethanol to dissolve the hydrophobic core and water to decrease solubility drastically, inducing nucleation.[1]
Reagents:
-
Crude Amide[2]
-
Ethanol (95% or Absolute)
-
Deionized Water (Heated to 60°C)
-
Activated Carbon (optional, for colored impurities)
Step-by-Step Procedure:
-
Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 25 mL of Ethanol.
-
Heating: Heat on a steam bath or hot plate (with magnetic stirring) to a gentle boil.
-
Note: If solid remains, add EtOH in 5 mL increments until dissolved. Do not exceed 50 mL total (2-5 mL/g ratio is ideal).
-
-
Decolorization (Optional): If the solution is brown/red, remove from heat, add 0.5 g activated carbon, and boil for 2 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper or a heated glass funnel to remove carbon and insoluble dimers. Keep the filtrate boiling.
-
The "Cloud Point" (Critical Step):
-
Maintain the filtrate at a gentle boil.
-
Add hot water dropwise via pipette.
-
Stop immediately when a persistent turbidity (cloudiness) remains for >5 seconds.
-
Add 1-2 mL of Ethanol to clear the solution (restore transparency).
-
-
Controlled Cooling:
-
Remove from heat.[3] Cover flask with foil (exclude dust).
-
Allow to cool to Room Temperature (RT) undisturbed for 30-60 minutes. Do not plunge into ice yet.
-
Observation: Needles or plates should form. If oil droplets appear, see Section 4.
-
-
Maximizing Yield: Once at RT, place in an ice-water bath (0-4°C) for 30 minutes to complete precipitation.
-
Isolation: Filter via Buchner funnel. Wash cake with 20 mL of cold 50:50 EtOH:Water.
-
Drying: Vacuum dry at 40°C for 4 hours.
Protocol B: Toluene/Heptane (For Lipophilic Derivatives)
Best For: 2,6-dimethyl (Lidocaine intermediate), 2,4,6-trimethyl derivatives. Principle: Toluene provides high solvency at high temps; Heptane acts as the anti-solvent.
-
Dissolve crude material in minimum boiling Toluene (~1-2 mL/g).
-
Perform hot filtration if necessary.[4]
-
Remove from heat. Add Heptane slowly until slight turbidity appears.[5]
-
Seeding: Add a single crystal of pure product (if available) at 50-60°C.
-
Cool slowly to RT. These derivatives are prone to "oiling out" if cooled too fast.
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Amides often separate as a liquid (oil) before crystallizing because their melting point in the presence of solvent impurities is depressed below the saturation temperature.
Solution: The "Seeding" Technique If oil droplets form:
-
Reheat the mixture until the oil redissolves (becomes clear).
-
Add a "seed crystal" of the pure compound.
-
Cool very slowly (wrap flask in a towel to insulate).
-
Vigorous stirring can sometimes induce crystallization from the oil, but it yields lower purity.
Process Workflow Diagram
Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization protocol.
Validation & Analytical Checks
Before releasing the batch for the next synthetic step, validate purity:
-
Melting Point (MP):
-
TLC Analysis:
-
Mobile Phase: 30% Ethyl Acetate / 70% Hexane.
-
Visualization: UV (254 nm).
-
Target: Single spot. Impurities (aniline) will appear near the baseline or have distinct Rf values.
-
-
Silver Nitrate Test (Qualitative):
-
Dissolve a small amount in ethanol and add aqueous AgNO3.
-
Result: Should remain clear. Immediate thick white precipitate indicates free Cl- ions (hydrolyzed HCl salts), suggesting insufficient washing.
-
References
-
Sigma-Aldrich. 2-Chloro-N-phenylacetamide Product Specification. Retrieved from
-
ChemicalBook. 2-Chloro-N-phenylacetamide Properties and Melting Point. Retrieved from
-
Gowda, B. T., et al. (2008).[9] Crystal structure of 2-chloro-N-phenylacetamide. Acta Crystallographica Section E. Retrieved from
-
University of Rochester. Solvents for Recrystallization Guide. Retrieved from
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 7. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 8. 2-Chloro-N-phenylacetamide | 587-65-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note: Analytical Method Development for 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
Executive Summary
This application note details the development of a robust analytical method for 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide (hereafter referred to as CIPA ). Due to the presence of the chloroacetamide moiety, CIPA is classified as a Potentially Genotoxic Impurity (PGI) (alkylating agent) under ICH M7 guidelines. Furthermore, the ortho-substitution pattern presents a unique stability challenge: the proximity of the imidazole nitrogen to the chloroacetyl group facilitates spontaneous intramolecular cyclization.
This guide provides a dual-track protocol:
-
LC-MS/MS Protocol: For trace-level quantification (LOD < 1 ppm) in drug substances.
-
HPLC-UV Protocol: For assay and purity analysis of CIPA as a bulk intermediate.
Physicochemical Analysis & Mechanistic Insights
Structural Challenges
CIPA consists of a phenyl ring substituted at the 1-position with an imidazole ring (attached via
-
pKa: The imidazole
has a pKa of approximately 6.9 . It acts as a base.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Reactivity (The "Ortho Effect"): Under neutral or basic conditions, the unprotonated imidazole
acts as a nucleophile, attacking the electrophilic -carbon of the chloroacetamide. This leads to the formation of a cyclic imidazo[1,2-a]quinoxaline quaternary salt.
The Stability-pH Relationship
To prevent degradation during analysis, the method must maintain the imidazole nitrogen in its protonated (cationic) state.
-
pH < 4.0: Imidazole is protonated (
). Nucleophilicity is quenched. Stable. -
pH > 6.0: Imidazole is neutral. Cyclization is rapid. Unstable.
Directive: All mobile phases and diluents must be acidic (pH
Method Development Strategy
The following decision tree outlines the logic used to select the stationary phase and detection mode.
Caption: Decision matrix for selecting analytical conditions based on the quantification limit required.
Protocol A: LC-MS/MS for Trace Quantification (PGI)
Objective: Quantify CIPA at ppm levels in a drug substance matrix. Standard: ICH M7 / ICH Q2(R1).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Instrument | UHPLC coupled to Triple Quadrupole MS | Required for sensitivity (LOQ < 1 ppm). |
| Column | Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | T3 bonding technology retains polar, protonated bases better than standard C18. |
| Column Temp | 35°C | Standardizes viscosity; avoids thermal degradation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7 to protonate imidazole and prevent cyclization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI). |
| Injection Vol | 2.0 µL | Low volume to prevent solvent effects. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Equilibration) |
| 1.0 | 5 | Load Sample |
| 6.0 | 95 | Elute CIPA (and matrix) |
| 8.0 | 95 | Wash Column |
| 8.1 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Positive Electrospray (ESI+)
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
-
Capillary Voltage: 1.5 kV (Low voltage reduces in-source fragmentation)
-
MRM Transitions:
-
Quantifier: m/z 236.1
68.1 (Imidazole ring fragment) -
Qualifier: m/z 236.1
160.1 (Loss of chloroacetyl + imidazole cleavage) -
Note: Precursor m/z 236 corresponds to [M+H]+ for 35Cl isotope.
-
Sample Preparation
-
Diluent: Acetonitrile:Water (10:90) with 0.1% Formic Acid .
-
Critical: The diluent must be acidic. Do not use pure acetonitrile or neutral water, as the analyte may degrade in the autosampler.
-
-
Stock Solution: Dissolve 10 mg CIPA in 10 mL Diluent (1000 ppm). Store at 4°C.
-
Test Sample: Dissolve 100 mg of API (Active Pharmaceutical Ingredient) in 10 mL Diluent.
Protocol B: HPLC-UV for Assay & Purity
Objective: Purity assessment of CIPA intermediate (>98%).
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Ammonium Phosphate (pH 2.5 with H3PO4) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm (Imidazole/Phenyl absorption max) |
| Gradient | 10% B to 80% B over 15 min. |
Validation Summary (Expected Performance)
The following data represents typical acceptance criteria for this method type.
| Parameter | Acceptance Criteria (Trace Analysis) | Acceptance Criteria (Assay) |
| Specificity | No interference at RT of CIPA | Resolution > 2.0 from all impurities |
| Linearity ( | > 0.99 (Range: 0.5 ppm – 100 ppm) | > 0.999 (Range: 80% – 120%) |
| Accuracy (Recovery) | 80% – 120% at LOQ level | 98.0% – 102.0% |
| Precision (RSD) | < 10% (n=6) | < 1.0% (n=6) |
| LOD / LOQ | LOD: 0.2 ppm / LOQ: 0.5 ppm | N/A |
| Solution Stability | Stable for 24h at 4°C (Acidic diluent) | Stable for 24h at 4°C |
Troubleshooting & "Field-Proven" Insights
Issue: Peak Splitting or Broadening
-
Cause: The imidazole nitrogen is partially protonated if the pH is near its pKa (6.9).
-
Fix: Lower the Mobile Phase pH to < 3.0. This ensures 100% ionization, sharpening the peak.
Issue: "Ghost" Peak at Earlier Retention Time
-
Cause: Cyclization of CIPA into the imidazo-quinoxaline derivative. This species is doubly charged or highly polar, eluting earlier.
-
Fix: Check the sample diluent. If it contains no acid, degradation is occurring in the vial. Add 0.1% Formic Acid to the diluent immediately.
Issue: Carryover
-
Cause: The basic imidazole moiety can interact with silanols on the needle or column frit.
-
Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1).
References
-
ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation, 2017. Link
-
Gowda, B. T., et al. "2-Chloro-N-phenylacetamide."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 5, 2008, p. o987. Link
-
Suryawanshi, M. R., et al. "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents."[2] PMC (PubMed Central), 2022. Link
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation, 2005. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial amide bond formation. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions to enhance your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yield in this acylation reaction can stem from several factors. The primary suspects are often related to the nucleophilicity of the aniline, the effectiveness of the acylating agent, and the reaction conditions. The starting material, 2-(1H-imidazol-1-yl)aniline, has two potential sites for acylation: the aniline nitrogen and the imidazole nitrogen. While the aniline nitrogen is generally more nucleophilic, side reactions can occur.
Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be proceeding to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[1]
-
Side Reactions: The formation of byproducts is a common cause of low yields. A primary concern is the di-acylation of the starting material.[1] Additionally, the imidazole ring can be acylated, although this is generally less favorable.
-
Degradation of Starting Materials or Product: The stability of your reagents and product under the reaction conditions should be considered. Prolonged exposure to high temperatures or harsh pH conditions during workup can lead to degradation.
-
Purity of Reagents: The purity of 2-(1H-imidazol-1-yl)aniline and chloroacetyl chloride is paramount. Impurities can interfere with the reaction and introduce unwanted side products.[1]
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material
Symptoms: TLC analysis shows a significant amount of unreacted 2-(1H-imidazol-1-yl)aniline even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Activation of Chloroacetyl Chloride: Chloroacetyl chloride is a reactive acylating agent, but its effectiveness can be hampered by moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to control exothermicity and minimize side reactions, a slightly elevated temperature may be necessary to drive the reaction to completion.[2] Experiment with gradually increasing the temperature to room temperature after the initial addition of chloroacetyl chloride.[1]
-
Inadequate Base: A non-nucleophilic base is typically used to neutralize the HCl generated during the reaction.[1] Insufficient base can lead to the protonation of the aniline, deactivating it towards further reaction.[3] Ensure at least a stoichiometric equivalent of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is used.[4]
Workflow for Optimizing Reaction Conditions:
Caption: Decision workflow for troubleshooting low starting material conversion.
Issue 2: Formation of Multiple Products (Impurity Profile)
Symptoms: TLC or LC-MS analysis reveals the presence of multiple spots/peaks in addition to the desired product and starting material.
Potential Causes & Solutions:
-
Di-acylation: The formation of the N,N'-diacylated byproduct is a common issue when reacting diamines.[1]
-
Solution: Employ a slow, dropwise addition of chloroacetyl chloride to a cooled solution of the 2-(1H-imidazol-1-yl)aniline.[1] This maintains a low concentration of the acylating agent, favoring mono-acylation. Using a slight excess of the aniline can also suppress di-acylation.
-
-
Acylation of the Imidazole Ring: While less likely, acylation at one of the imidazole nitrogens can occur.
-
Solution: This is often controlled by the reaction conditions. The use of a non-nucleophilic base and a less polar aprotic solvent generally favors N-acylation of the aniline.
-
-
Reaction with Solvent: If a nucleophilic solvent is used, it may react with the chloroacetyl chloride.
Table 1: Solvent and Base Selection for Optimal Selectivity
| Solvent | Base | Key Considerations |
| Dichloromethane (DCM) | Triethylamine (TEA) | Good solubility for starting materials, easy to remove. |
| Tetrahydrofuran (THF) | DIPEA | Can improve solubility for certain substrates. |
| Acetonitrile | Potassium Carbonate | A suitable alternative, particularly for larger scale reactions.[5] |
Issue 3: Difficult Purification
Symptoms: The crude product is an oil or a mixture that is difficult to purify by recrystallization or column chromatography.
Potential Causes & Solutions:
-
Residual Base/Salts: The hydrochloride salt of the base used (e.g., triethylammonium chloride) can co-precipitate with the product.
-
Solution: A thorough aqueous workup is essential. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove bulk water.[1]
-
-
Similar Polarity of Product and Byproducts: The desired product and the di-acylated byproduct may have similar polarities, making chromatographic separation challenging.
-
Solution: Optimize your chromatography conditions. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol may be necessary. If separation is still difficult, consider derivatizing the crude mixture to facilitate separation, followed by removal of the protecting group.
-
-
Product Oiling Out: The product may not crystallize readily from the chosen solvent system.
-
Solution: Experiment with different recrystallization solvents. A solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. Seeding the solution with a small crystal of the pure product can induce crystallization.
-
Experimental Protocol: Standard Synthesis and Workup
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-(1H-imidazol-1-yl)aniline (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[1]
-
Quenching: Once the reaction is complete, quench by the slow addition of water.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Workflow for Purification:
Caption: General purification strategy for this compound.
Advanced Troubleshooting
Q2: I've optimized the reaction conditions, but my yields are still below 70%. What other strategies can I employ?
If standard optimizations are insufficient, consider alternative coupling strategies. While chloroacetyl chloride is a common reagent, other amide bond formation techniques may offer higher yields for challenging substrates.[6]
-
Carbodiimide Coupling: Reactions using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) can be very effective for amide bond formation.[2][7] This method involves activating the carboxylic acid (chloroacetic acid in this case) before reaction with the amine.
-
Alternative Acylating Agents: While not as direct, conversion of chloroacetic acid to a mixed anhydride or an active ester could provide a more controlled acylation.
Table 2: Comparison of Acylation Methods
| Method | Acylating Species | Key Advantages | Potential Drawbacks |
| Acyl Chloride | Chloroacetyl chloride | High reactivity, readily available. | Can lead to over-acylation and requires a base.[1] |
| Carbodiimide Coupling | Activated Chloroacetic Acid | Milder conditions, often higher yields for complex substrates.[7] | Requires additional reagents (EDC, HOAt), longer reaction times.[2] |
References
- Umehara, et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Neri, D., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science.
- ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model.
- Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Bangladesh Journals Online. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide.
- PubMed. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity.
- Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC.
- ResearchGate. (n.d.). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents.
- Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide synthesis.
- Semantic Scholar. (n.d.). N (4‐(1h‐Benzimidazol‐2‐yl) Phenyl)‐2‐Aminoacetamide: Synthesis, Docking, In Silico ADME Prediction and Evaluation for Anticancer Activity.
- NIH. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- Filo. (2025). Explain why the acylation of aniline is not possible.
- Benchchem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- PMC. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and....
- Journal. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.
- JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.
- Organic Chemistry Portal. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach.
- Ohta, S., et al. (1985). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group. Semantic Scholar.
- CiNii Research. (2025). Synthesis and Application of Imidazole Derivatives. Synthesis and Acyl Activation of 2-Acyl-1-methyl-1H-imidazoles(Organic,Chemical).
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). 2-chloro-N-(2-phenylethyl)acetamide.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst.
- ResearchGate. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide | Journal of Scientific Research [banglajol.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide. This guide is designed to provide in-depth, field-proven insights into troubleshooting common side reactions and byproducts encountered during this critical N-acylation reaction. Our goal is to move beyond simple procedural lists and explain the chemical causality behind the challenges you may face, empowering you to optimize your synthesis for yield, purity, and reproducibility.
Frequently Asked Questions (FAQs): Byproduct Identification & Mitigation
This section addresses the most common issues reported by researchers. We will explore the identity of likely byproducts, the reasons for their formation, and strategies for their detection and elimination.
Q1: My reaction is complete by TLC, but the final product has a low yield, a depressed melting point, and broad NMR peaks. What are the most probable culprits?
This is a classic symptom of multiple impurities being present. In the synthesis of this compound, the primary reactants—2-(1H-imidazol-1-yl)aniline and chloroacetyl chloride—can lead to several common byproducts under sub-optimal conditions.
The most likely impurities are:
-
Unreacted Starting Material: Incomplete conversion of 2-(1H-imidazol-1-yl)aniline.
-
Hydrolysis Products: Formation of 2-hydroxy-N-(2-imidazol-1-yl-phenyl)-acetamide from the desired product, or chloroacetic acid from the reagent.
-
Dimeric Byproducts: Self-condensation of the product or reaction between the product and the starting amine.
The diagram below illustrates the intended reaction and the formation pathways of two major byproducts.
Caption: Main reaction pathway and key byproduct formations.
Q2: My LC-MS analysis shows a significant peak with a mass of [M-Cl+OH] corresponding to the hydrolysis of my product. How can I prevent this?
The formation of the hydroxy-acetamide derivative is a common issue arising from the reaction of the product with water. The C-Cl bond in alpha-chloro amides is susceptible to nucleophilic substitution, and water, especially under basic or acidic conditions, can act as a nucleophile.[1][2]
Causality and Prevention:
-
Moisture in Reagents/Solvents: The primary cause is often trace water in the reaction solvent (e.g., THF, DCM) or base.
-
Solution: Always use anhydrous solvents. Dry solvents over molecular sieves or use a solvent purification system. Ensure your base (e.g., NaHCO₃, K₂CO₃) is freshly dried before use.
-
-
Aqueous Workup: Prolonged exposure to aqueous basic or acidic conditions during workup can facilitate hydrolysis.[3][4]
-
Solution: Perform the aqueous workup quickly and at low temperatures (0-5 °C). Neutralize the reaction mixture carefully to a pH of ~7-8 before extraction. Avoid strong acids or bases in the workup if possible.
-
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis.
-
Solution: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to control both the main reaction and potential side reactions.
-
Q3: I've isolated a high-molecular-weight impurity that I suspect is a dimer. What is its likely structure and formation mechanism?
A common high-molecular-weight byproduct is the 1,4-diarylpiperazine-2,5-dione. This occurs via an intermolecular self-condensation of two molecules of the chloro-acetamide product.[5]
Mechanism of Formation:
-
Under basic conditions, the amide nitrogen of one product molecule can be deprotonated (albeit to a small extent) or a separate amine nucleophile can initiate the reaction.
-
This nucleophile attacks the electrophilic carbon bearing the chlorine atom on a second product molecule in an Sₙ2 reaction, displacing the chloride.
-
This process, repeated, leads to the formation of a stable six-membered ring.
Strategies for Mitigation:
-
Control Stoichiometry and Addition: Use of a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride can ensure the starting amine is fully consumed, reducing the presence of a potent nucleophile that could initiate dimerization. Perform a slow, dropwise addition of the chloroacetyl chloride to a cooled solution of the amine to maintain a low instantaneous concentration of the acylating agent.[]
-
Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic base like sodium bicarbonate is preferable to less hindered amines like triethylamine (TEA), which can sometimes participate in side reactions.[7][8]
-
Temperature Control: Keep the reaction temperature low (0 °C) to disfavor the higher activation energy pathway of dimerization.
Q4: My reaction turns a dark brown or black color, resulting in a low yield of an impure product. What is causing this degradation?
Dark coloration is typically a sign of decomposition or polymerization, often through oxidative pathways.
Potential Causes:
-
Starting Material Purity: The starting material, 2-(1H-imidazol-1-yl)aniline, can be susceptible to air oxidation, especially if impurities from its synthesis are present. Aniline derivatives in general can form colored oligomers upon oxidation.[9]
-
Aggressive Reaction Conditions: Using an overly strong base or running the reaction at high temperatures can promote decomposition pathways. Chloroacetyl chloride is highly reactive and can cause charring if added too quickly to a concentrated solution.[]
-
Presence of Oxygen: Performing the reaction open to the atmosphere can allow for oxidation of the electron-rich aniline starting material.
Preventative Measures:
-
Purify Starting Material: Ensure the 2-(1H-imidazol-1-yl)aniline is pure before use. Recrystallization or column chromatography may be necessary.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
Controlled Conditions: Add the chloroacetyl chloride slowly to a cooled (0 °C), stirring solution of the aniline. Use a mild, non-nucleophilic base.
Troubleshooting Guide: A Workflow Approach
If you are encountering issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting synthesis issues.
Protocols & Methodologies
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield while minimizing byproduct formation.
Materials:
-
2-(1H-imidazol-1-yl)aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated NaCl solution (Brine)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-(1H-imidazol-1-yl)aniline (1.0 eq) and anhydrous THF (approx. 10 mL per gram of aniline).
-
Inerting: Purge the flask with nitrogen for 5-10 minutes.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add finely powdered, dry sodium bicarbonate (2.5 eq) to the stirring solution.
-
Reagent Addition: In a separate syringe, draw up chloroacetyl chloride (1.1 eq). Add it dropwise to the cold, stirring suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting aniline spot/peak is no longer visible.
-
Workup: a. Cool the reaction mixture back to 0 °C. b. Slowly quench the reaction by adding deionized water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Wash the combined organic layers with water, then with saturated brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Protocol 2: Byproduct Profiling by LC-MS
Objective: To identify and semi-quantify the desired product and key byproducts.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+ mode).
-
Analysis: Monitor for the [M+H]⁺ ions of the starting material, product, and expected byproducts.
Table 1: Key Masses to Monitor
| Compound | Structure | Expected [M+H]⁺ (Monoisotopic) | Notes |
| Starting Material | 2-(1H-imidazol-1-yl)aniline | 160.087 | Will elute earlier than product. |
| Desired Product | This compound | 236.064 | Look for characteristic Cl isotope pattern. |
| Hydrolysis Product | 2-Hydroxy-N-(2-imidazol-1-yl-phenyl)-acetamide | 218.093 | [M-Cl+OH]. More polar, will elute earlier. |
| Dimer Product | 1,4-bis(2-imidazol-1-yl-phenyl)piperazine-2,5-dione | 398.173 | [2M - 2HCl]. Much less polar. |
References
-
Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5049-5058. [Link][1][2][3]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (This reference discusses general principles of reaction control relevant to avoiding hydrolysis and side reactions). [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Provides foundational knowledge on amide synthesis and purification). [Link]
-
Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical Sciences, 129(6), 875-880. [Link][7][8]
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2019). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 9(34), 19567-19572. [Link][5]
-
Guan, Y., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(21), 13834–13844. [Link][9]
-
BYJU'S. Chemical Properties Of Amines Acylation Basicity. [Link][10]
-
Patel, H. R., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-543. [Link][11]
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? [Link][12]
-
Google Patents. (2014). Analysis method for amide compounds. [13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. byjus.com [byjus.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
improving purity of synthesized 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
The following technical guide addresses the synthesis and purification of 2-Chloro-N-(2-(1H-imidazol-1-yl)phenyl)acetamide . This response is structured as a Tier-3 Technical Support Center resource, designed for researchers requiring high-purity isolation of this specific intermediate.
Topic: Optimization & Purification of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide Ticket ID: CHEM-SUP-8821 Status: Resolved / Expert Guide[1][2]
Executive Summary & Critical Data
This molecule presents a specific purification challenge: it contains a basic imidazole moiety and a reactive electrophilic chloroacetyl group .[2] Standard acid-base extraction protocols used for simple acetanilides will fail here because the imidazole ring protonates, causing the product to solubilize in the aqueous acid layer, leading to catastrophic yield loss.
Physicochemical Profile (Estimated)
| Parameter | Value / Characteristic | Notes |
| Target Structure | 2-Chloro-N-(2-(1H-imidazol-1-yl)phenyl)acetamide | Amphoteric character (Basic Imidazole + Neutral Amide) |
| Molecular Weight | ~235.67 g/mol | |
| Solubility | Soluble in DCM, DMSO, MeOH.[1][2][3] | pH Dependent: Soluble in aqueous acid (pH < 4).[2] |
| Key Impurity A | Dimer (Bis-alkylation) | Formed if reaction temp > 0°C or excess amine is used.[1][2] |
| Key Impurity B | Chloroacetic Acid | Formed by hydrolysis of reagent; difficult to remove without base wash.[2] |
| Key Impurity C | Oxidized Aniline | Causes pink/brown discoloration.[2] |
Troubleshooting Guide (FAQ Format)
Q1: "My product is turning pink/brown during workup. Is it decomposing?"
Diagnosis: This is likely oxidation of the unreacted starting material , 2-(imidazol-1-yl)aniline.[2] Anilines are prone to air oxidation, forming colored quinoid impurities even at trace levels.[2] The Fix:
-
Degas solvents (DCM or THF) with nitrogen prior to reaction.[2]
-
Add a reducing agent: A wash with 5% sodium bisulfite (
) solution during the workup can reduce colored impurities back to colorless species or make them water-soluble.[1][2] -
Speed: Do not leave the crude reaction mixture in solution for extended periods. Recrystallize immediately.
Q2: "I used an acid wash (1M HCl) to remove the unreacted aniline, but my yield dropped to near zero."
Diagnosis: Product Loss via Protonation. Unlike simple phenyl-acetamides, your product contains an imidazole ring (
-
Avoid Strong Acid Washes: Do not use HCl.[2]
-
Alternative Purification: Rely on recrystallization rather than extraction to remove the starting aniline.[2]
-
Recovery: If you have already done the acid wash, neutralize the aqueous layer with saturated
until pH ~8, then re-extract with DCM. Your product will return to the organic phase.[2]
Q3: "NMR shows a set of signals corresponding to a 'dimer' or 'bis-alkylated' species."
Diagnosis: Over-alkylation (
-
Temperature Control: The chloroacetyl chloride addition must be performed at -10°C to 0°C .
-
Reverse Addition: Add the acid chloride to the amine (if using Schotten-Baumann) or ensure the acid chloride is in slight excess (1.1 eq) to consume all amine rapidly.[2]
-
Dilution: Run the reaction in high dilution (0.1 M) to minimize intermolecular side reactions.
Optimized Experimental Protocol
Rationale: This protocol uses a mild base (DIPEA) to scavenge HCl without inducing hydrolysis, and avoids acidic workups to preserve the basic product.
Reagents
-
Starting Material: 2-(1H-imidazol-1-yl)aniline (1.0 eq)[1][2]
-
Reagent: Chloroacetyl chloride (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask under
atmosphere. Dissolve 2-(1H-imidazol-1-yl)aniline (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (concentration ~0.2 M). -
Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents the imidazole ring from acting as a nucleophile against the chloroacetyl chloride.
-
Addition: Dilute Chloroacetyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes.
-
Checkpoint: The solution may smoke slightly or precipitate amine salts.[2] This is normal.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Check TLC (System: 5% MeOH in DCM). The starting aniline spot should disappear.[2] If the imidazole trails, add 1% TEA to the TLC eluent.
-
-
Quench & Workup (Crucial Step):
-
Purification (Recrystallization):
-
The crude solid is likely off-white/beige.[2]
-
Solvent System: Boiling Ethanol (EtOH) .[2]
-
Dissolve crude in minimum boiling EtOH. If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
Cool slowly to RT, then to 4°C.
-
Filter crystals and wash with cold hexanes.[2]
-
Reaction Logic & Impurity Mapping (Visualization)
The following diagram details the reaction pathway and the specific points where impurities are generated based on experimental variables.
Caption: Reaction pathway showing the critical synthesis step and three primary failure modes (Dimerization, Salt Formation, and Hydrolysis) that compromise purity.
References
-
Reaction Mechanism & Conditions
-
Suryawanshi, M. R., et al. "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents."[5] PMC (PubMed Central), 2022. (Describes general synthesis of 2-chloro-N-substituted-acetamides using chloroacetyl chloride and base).
-
-
Purification of Imidazole Derivatives
-
Basavaraju, Y. B., et al. "Synthesis, Characterization of Various Substituted... Imidazole Analogues." Bangladesh Journals Online, 2023.[2] (Highlights recrystallization techniques for imidazole-containing acetamides using Ethanol).
-
-
Crystallographic & Structural Data
-
Solubility & Safety Data
Sources
- 1. 2-CHLORO-N-(2-CHLOROPHENYL)ACETAMIDE CAS#: 3289-76-7 [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate - Google Patents [patents.google.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide. This document is designed for researchers, chemists, and drug development professionals who are actively working on or planning to undertake this specific synthesis. The acylation of 2-(1H-imidazol-1-yl)aniline with 2-chloroacetyl chloride is a nuanced reaction where the choice of solvent is not merely a medium but a critical parameter that dictates reaction efficiency, yield, and purity. An inappropriate solvent can lead to a host of issues, including sluggish reactions, formation of intractable byproducts, and challenges in product isolation.
This guide is structured to provide actionable insights and troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental challenges and provide systematic approaches to overcome them, ensuring that your experimental protocols are robust and self-validating.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a solution and explains the underlying chemical principles.
Question 1: My reaction is extremely slow or appears to be stalled. What is the likely cause related to my solvent choice?
Answer: A slow or stalled reaction is frequently traced back to poor solubility of the starting materials or the inability of the solvent to adequately stabilize the transition state of the reaction.
-
Solubility Issues: The starting material, 2-(1H-imidazol-1-yl)aniline, possesses both polar (imidazole, amine) and non-polar (phenyl ring) characteristics. If you are using a purely non-polar solvent like hexane, the starting material may not be fully dissolved, leading to a heterogeneous mixture and a very slow reaction rate.
-
Transition State Stabilization: This reaction, an N-acylation, proceeds through a polar, charged transition state. Solvents with a higher dielectric constant can better stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate. If you are using a solvent with very low polarity, the reaction will be inherently slower.
Recommended Actions:
-
Ensure Homogeneity: Visually confirm that your starting materials are fully dissolved in the chosen solvent at the reaction temperature.
-
Switch to a More Polar, Aprotic Solvent: Consider switching from non-polar solvents to a polar, aprotic solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). These solvents offer a good balance of dissolving power for the reactants and stabilization of the polar transition state without interfering with the reaction.
Question 2: I'm observing a significant amount of an unexpected byproduct and my yield of the desired product is low. How can the solvent be contributing to this?
Answer: Side product formation in this synthesis is often due to the reactivity of the highly electrophilic 2-chloroacetyl chloride with the solvent or trace impurities like water.
-
Hydrolysis: If your solvent contains trace amounts of water (i.e., it is not anhydrous), the 2-chloroacetyl chloride will readily hydrolyze to form 2-chloroacetic acid. This not only consumes your electrophile but the resulting acid can protonate the starting amine, rendering it non-nucleophilic and halting the desired reaction. Protic solvents like alcohols are generally unsuitable for this reason as they can also react with the acid chloride.
-
Solvent Reactivity: While less common with inert solvents, some solvents can potentially react under certain conditions. For instance, while THF is generally a good choice, aged THF can contain peroxides which might lead to undesired side reactions.
Recommended Actions:
-
Use Anhydrous Solvents: Always use a dry, anhydrous grade solvent for this reaction. It is good practice to dry the solvent over molecular sieves prior to use.
-
Employ an Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to prevent atmospheric moisture from entering the reaction vessel.
-
Choose an Aprotic Solvent: Strictly avoid protic solvents like water, methanol, or ethanol. Recommended solvents are typically polar aprotic ones such as DCM, ethyl acetate, or acetonitrile.
Question 3: My product is precipitating out of the reaction mixture as an oil, making it very difficult to purify. What solvent-related adjustments can I make?
Answer: Oiling out during product formation or workup is a common issue related to the product's solubility in the reaction or crystallization solvent. The product, this compound, is a moderately polar compound.
-
During Reaction: If the product is insoluble in the reaction solvent, it may precipitate out. If this precipitate is an oil rather than a crystalline solid, it can trap impurities.
-
During Crystallization/Workup: If you are trying to crystallize the product from a solvent in which it is too soluble, it may not crystallize at all, or if it does, it may come out of solution as an oil when the solution is cooled too rapidly or if the solvent is inappropriate.
Recommended Actions:
-
Solvent Selection for Reaction: Choose a solvent that can dissolve both the starting materials and the product to a reasonable extent to maintain a homogenous reaction mixture. Dichloromethane or Chloroform are often good starting points.
-
Systematic Approach to Crystallization: To find a good crystallization solvent, take a small amount of the crude product and test its solubility in various solvents (e.g., ethyl acetate, acetone, isopropanol, toluene). A good single solvent for crystallization is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Use a Co-solvent System: If a single solvent does not work well, a co-solvent system (e.g., ethyl acetate/hexane or DCM/ether) can be very effective. Dissolve your product in a minimum amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) until you see persistent turbidity. Then, warm the mixture until it is clear and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most important solvent properties to consider for the synthesis of this compound?
A1: The key properties are:
-
Polarity and Dielectric Constant: A polar solvent is needed to dissolve the reactants and stabilize the polar transition state.
-
Aprotic Nature: The solvent must be aprotic to avoid reacting with the electrophilic 2-chloroacetyl chloride.
-
Inertness: The solvent should not participate in any side reactions under the reaction conditions.
-
Boiling Point: The boiling point will determine the temperature range at which you can run the reaction. A higher boiling point may allow for faster reaction rates, but could also promote side reactions.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type |
| Dichloromethane (DCM) | 9.1 | 40 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Polar Aprotic |
| Toluene | 2.4 | 111 | Non-polar Aprotic |
This table provides a summary of common aprotic solvents and their relevant properties to guide initial solvent selection.
Q2: Why is a tertiary amine base like triethylamine often added to this reaction, and how does the solvent affect its role?
A2: The reaction of 2-(1H-imidazol-1-yl)aniline with 2-chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl will protonate the starting amine, deactivating it. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge this HCl. The choice of solvent is crucial for the effectiveness of this base. The solvent must be able to dissolve the amine base and the resulting ammonium salt (e.g., triethylammonium chloride) to prevent it from coating the reactants and impeding the reaction. Polar aprotic solvents like DCM or acetonitrile are excellent choices as they can solvate these ionic species.
Q3: Can I use a non-polar solvent like toluene if I run the reaction at a higher temperature?
A3: While it is possible, it is generally not recommended as a first choice. Although a higher temperature will increase the reaction rate, the low polarity of toluene will still result in poor stabilization of the transition state. Furthermore, the solubility of the starting amine may be limited. A more significant issue is that the triethylammonium chloride salt formed is largely insoluble in toluene, which can complicate the reaction kinetics and stirrability. If a higher temperature is required, a higher-boiling polar aprotic solvent like acetonitrile would be a more suitable choice.
Experimental Workflow & Diagrams
General Reaction Protocol and Solvent Screening
The following is a generalized protocol. You should optimize the specific quantities and conditions for your setup.
-
Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(1H-imidazol-1-yl)aniline (1.0 eq) and your chosen anhydrous solvent (e.g., DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution and stir.
-
Cooling: Cool the mixture to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction upon adding the acid chloride.
-
Acid Chloride Addition: Dissolve 2-chloroacetyl chloride (1.0 - 1.2 eq) in a small amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by crystallization or column chromatography.
Visualizing the Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common issues related to solvent effects in this synthesis.
Caption: Troubleshooting workflow for solvent-related issues.
Reaction Mechanism
The diagram below illustrates the general mechanism for the N-acylation reaction.
Caption: General mechanism of N-acylation.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]
Technical Support Center: Stability & Handling of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
This is a technical support guide for 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide , designed for researchers encountering stability issues.
Senior Application Scientist Note:
You are likely working with this compound as a covalent fragment, a kinase inhibitor warhead, or a synthetic intermediate for fused tricyclic systems (e.g., imidazo[1,2-a]quinoxalines). The structural combination of a nucleophilic imidazole and an electrophilic
This guide moves beyond generic advice to address the specific mechanistic failures of this scaffold in solution.
Part 1: Troubleshooting Guide
Issue 1: Rapid disappearance of compound in aqueous buffers (pH > 7.0)
Symptom: LC-MS shows a mass shift of -18 Da (Cyclization) or +18 Da (Hydrolysis), or loss of parent peak within hours. Root Cause: Neighboring Group Participation (NGP). The imidazole nitrogen (N3) is positioned ortho to the amide. At neutral to basic pH, the unprotonated imidazole acts as an intramolecular general base, activating a water molecule to attack the amide carbonyl, or directly stabilizing the transition state for chloride displacement.
-
Mechanism: The imidazole lowers the energetic barrier for hydrolysis or self-cyclization.
-
Solution:
-
Lower pH: Maintain buffers at pH < 6.0 . Protonating the imidazole ring (
) removes its nucleophilicity and shuts down the NGP pathway. -
Switch Buffer System: Avoid nucleophilic buffers like Tris or Glycine , which can directly attack the chloroacetamide warhead. Use HEPES , MOPS , or Phosphate .
-
Issue 2: Precipitate formation in concentrated DMSO/DMF stocks
Symptom: White/yellow solid appearing in >10 mM stock solutions after storage at Room Temperature (RT).
Root Cause: Intermolecular Quaternization (Self-Alkylation).
In high concentrations, the imidazole N3 of one molecule attacks the
-
Solution:
-
Concentration Limit: Do not store stocks above 10 mM for extended periods.
-
Temperature: Store all stock solutions at -20°C or -80°C . The reaction rate is temperature-dependent.
-
Acidification: Add 1 equivalent of HCl (in dioxane/ether) to the DMSO stock to protonate the imidazole, preventing polymerization.
-
Issue 3: Complete loss of activity in biochemical assays containing DTT or BME
Symptom: Compound shows no inhibition in a kinase/enzyme assay, but looks pure by NMR.
Root Cause: Thiol Scavenging.
The 2-chloroacetamide moiety is a "soft" electrophile designed to react with cysteine. It reacts instantly with dithiothreitol (DTT),
-
Solution:
-
Remove Thiols: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it is non-nucleophilic and compatible with chloroacetamides.
-
Order of Addition: If thiols are required, pre-incubate the compound with the protein before adding the thiol-containing buffer (though TCEP is strictly preferred).
-
Part 2: Mechanistic Visualization
The following diagram illustrates the competing degradation pathways you must control.
Caption: Primary degradation pathways for this compound. Red paths indicate irreversible deactivation.
Part 3: Stability Data & Protocols
Comparative Stability Table
Data based on structural analogs (N-aryl-2-chloroacetamides) and imidazole reactivity profiles.
| Solvent/Condition | Stability ( | Major Degradant | Recommendation |
| DMSO (anhydrous) | > 2 weeks (RT) | Dimer (slow) | Preferred Stock Solvent. Store at -20°C. |
| Water/PBS (pH 7.4) | < 4 hours | Hydrolyzed Alcohol | Unstable. Prepare immediately before use. |
| Acetate Buffer (pH 5.0) | > 24 hours | N/A | Preferred Assay Buffer. Protonation stabilizes imidazole. |
| Tris Buffer (pH 8.0) | < 30 mins | Tris-Adduct | Avoid. Tris amine reacts with chloroacetamide. |
| Ethanol/Methanol | < 24 hours | Alkyl Ether | Avoid. Solvolysis occurs rapidly. |
Protocol: Quality Control Check (LC-MS)
Before using a stored stock, validate integrity using this rapid protocol.
-
Preparation: Dilute 1 µL of 10 mM DMSO stock into 99 µL of Acetonitrile/Water (1:1) + 0.1% Formic Acid .
-
Note: Do not use pure water or neutral buffer for dilution.
-
-
Analysis: Inject 5 µL onto C18 column.
-
Gradient: 5% to 95% B over 3 mins (A: Water+0.1% FA, B: ACN+0.1% FA).
-
-
Interpretation:
-
Parent Peak: [M+H]+ expected.
-
Hydrolysis: [M+H - Cl + OH]+ (Mass shift: -35.5 + 17 = -18.5 Da approx, or +18 Da water addition if Cl remains). Correction: Hydrolysis of Cl to OH results in net mass change of -35.5 (Cl) + 17.0 (OH) = -18.5 Da.
-
Dimer: [2M - Cl]+ (Mass shift: ~2x mass).
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use this compound in cell culture media? A: Yes, but with strict caveats. The half-life in media (containing serum proteins and varying pH) is short.
-
Action: Add the compound solution last to the culture.
-
Action: Refresh the media containing the compound every 4-6 hours if long-term inhibition is required.
-
Warning: Serum albumin contains cysteines and amines that will covalently bind the compound, reducing the effective free concentration.
Q: Why does my compound turn yellow in DMSO? A: Yellowing indicates the formation of the N-alkylated imidazole dimer or oxidation products. While trace yellowing might be acceptable, a dark yellow/orange color suggests significant degradation (>10%). Re-purify or discard.
Q: Is the compound light-sensitive?
A: Yes. The
-
Action: Protect stock solutions and assay plates from direct sunlight or intense fluorescent light. Use amber vials.
References
-
Mechanism of Chloroacetamide Hydrolysis & Reactivity
- Title: Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Deriv
- Source: ResearchG
-
URL:[Link]
-
Imidazole-Assisted Hydrolysis (Neighboring Group Effect)
- Title: Synthesis and stability in biological media of 1H-imidazole-1-carboxylates...
- Source: PubMed (2008).
-
URL:[Link]
-
General Chloroacetamide Handling (Safety & Stability)
- Title: Chloroacetamide - Wikipedia (Chemical Properties & Hydrolysis).
- Source: Wikipedia.
-
URL:[Link]
- Thiol Reactivity in Assays Title: Troubleshooting N-(1-chloropropan-2-yl)acetamide stability issues (General Chloroacetamide Troubleshooting). Source: BenchChem.
Technical Support Center: Characterization of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
Welcome to the technical support center for the characterization of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this multifaceted molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Introduction to the Challenges
This compound is a heterocyclic compound with several structural features that can present unique analytical challenges. The presence of a reactive chloroacetamide moiety, a nucleophilic imidazole ring, and a substituted aromatic system necessitates a multi-faceted characterization approach. Potential issues can arise from synthesis byproducts, degradation, and the inherent chemical properties of the molecule. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Part 1: Synthesis-Related Impurities and Stability
Question 1: I've synthesized this compound, and my initial analysis shows multiple unexpected signals. What are the likely impurities?
Answer: Impurities in the synthesis of N-aryl acetamides can originate from starting materials, side reactions, or degradation.[1] For this specific molecule, potential impurities can be categorized as follows:
-
Starting Material Residues: Unreacted 2-imidazol-1-yl-aniline or chloroacetyl chloride.
-
Over-alkylation Products: The imidazole ring is nucleophilic and can potentially react with the chloroacetamide moiety of another molecule, leading to dimerization or polymerization, especially under basic conditions.
-
Hydrolysis Products: The chloroacetamide group is susceptible to hydrolysis, which can be catalyzed by acids or bases, to yield the corresponding hydroxyacetamide derivative.[2]
-
Byproducts from Starting Material Synthesis: Impurities present in the initial 2-imidazol-1-yl-aniline can carry through the synthesis.
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Question 2: My compound seems to degrade upon storage or during analysis. What are the primary degradation pathways and how can I mitigate this?
Answer: The primary degradation pathway for this compound is hydrolysis of the chloroacetamide functional group.[2] This can be accelerated by the presence of moisture, and acidic or basic conditions. The imidazole ring itself is generally stable but can be susceptible to oxidation under harsh conditions.
Mitigation Strategies:
-
Storage: Store the compound in a desiccator at low temperature, protected from light. For solutions, use anhydrous solvents and store at -20°C.
-
Sample Preparation: Prepare solutions fresh for analysis. If an aqueous mobile phase is used for HPLC, keep the sample in the autosampler for a minimal amount of time.
-
pH Control: Maintain a neutral pH during sample preparation and analysis to minimize acid or base-catalyzed hydrolysis.[2]
A forced degradation study is highly recommended to understand the stability of the molecule under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3] This will help in identifying potential degradants and developing a stability-indicating analytical method.
| Stress Condition | Potential Degradation Product |
| Acidic/Basic Hydrolysis | 2-Hydroxy-N-(2-imidazol-1-yl-phenyl)-acetamide |
| Oxidation (e.g., H₂O₂) | N-oxides of the imidazole ring |
| Thermal | Potential for cyclization or other complex reactions |
| Photolytic | Potential for radical-mediated degradation |
Part 2: Chromatographic Analysis (HPLC)
Question 3: I'm observing significant peak tailing in my reverse-phase HPLC analysis. What is the cause and how can I improve the peak shape?
Answer: Peak tailing for this compound is likely due to secondary interactions between the basic imidazole and phenylamine functionalities and acidic residual silanol groups on the silica-based stationary phase.[4][5] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Troubleshooting HPLC Peak Tailing:
Caption: Decision tree for troubleshooting HPLC peak tailing.
Step-by-Step Protocol for HPLC Method Development:
-
Column Selection: Start with a modern, high-purity, end-capped C18 column to minimize silanol interactions.[6]
-
Mobile Phase:
-
Aqueous Phase: 0.1% formic acid or trifluoroacetic acid in water (to achieve a pH of ~2.5-3.0). This protonates the imidazole and amine groups, reducing their interaction with silanols.
-
Organic Phase: Acetonitrile or methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% organic phase over 20 minutes) to determine the approximate retention time.
-
Optimization: Adjust the gradient slope and isocratic holds to achieve optimal separation from any impurities.
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., around 254 nm, but a full UV scan is recommended).
Part 3: Spectroscopic Characterization (NMR and MS)
Question 4: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. What should I expect and how can I simplify it?
Answer: The ¹H NMR spectrum of this compound will show distinct signals for the chloroacetamide, phenyl, and imidazole protons. The complexity in the aromatic region arises from the coupling between the protons on the phenyl ring and potential overlap with the imidazole protons.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₂-Cl | 4.0 - 4.5 | Singlet | Electronegative chlorine deshields these protons. |
| Phenyl-H | 7.0 - 8.0 | Multiplets | The substitution pattern will lead to complex splitting. 2D NMR (COSY) can help assign these. |
| Imidazole-H | 7.0 - 8.5 | Singlets or doublets | The three protons on the imidazole ring will appear as distinct signals. |
| -NH- | 8.5 - 10.0 | Broad singlet | This proton is exchangeable with D₂O. Its chemical shift can be concentration and solvent dependent. |
Troubleshooting Broad or Complex NMR Signals:
-
Broad Signals: Broadening of the NH peak is common. Broadening of other signals could be due to:
-
Paramagnetic Impurities: Filter the sample through a small plug of celite.[7]
-
Aggregation: Dilute the sample or acquire the spectrum at a higher temperature.[8]
-
Chemical Exchange: The presence of rotamers due to restricted rotation around the amide C-N bond can cause broadening or duplication of signals.[3] Acquiring the spectrum at different temperatures can help confirm this.
-
-
Complex Aromatic Region:
-
2D NMR: A ¹H-¹H COSY experiment will show which protons are coupled to each other, aiding in the assignment of the phenyl ring protons. A ¹H-¹³C HSQC experiment will correlate protons to their attached carbons.
-
Question 5: My mass spectrum shows several peaks, and I'm not sure which is the molecular ion. What fragmentation patterns should I expect?
Answer: In electrospray ionization (ESI) mass spectrometry, you should look for the protonated molecule [M+H]⁺. Due to the presence of a chlorine atom, you will observe a characteristic isotopic pattern for any chlorine-containing fragment. The M+2 peak will have an intensity of approximately one-third of the M peak.[2]
Common Adducts and Fragments in ESI-MS:
| Ion | m/z | Notes |
| [M+H]⁺ | 250.06 | Protonated molecule. Will show M and M+2 peaks. |
| [M+Na]⁺ | 272.04 | Sodium adduct. Common in ESI.[9] |
| [M+K]⁺ | 288.01 | Potassium adduct.[10] |
| [M-Cl+H₂O+H]⁺ | 232.09 | Fragment from loss of chlorine and addition of water. |
| [M-CH₂Cl+H]⁺ | 201.08 | Fragment from alpha-cleavage.[11] |
Alpha-Cleavage Fragmentation Pathway:
A common fragmentation pathway for amides is alpha-cleavage, where the bond between the carbonyl carbon and the alpha-carbon is broken.[12]
Caption: Alpha-cleavage of the molecular ion.
Part 4: Solid-State Characterization (X-ray Crystallography)
Question 6: I am struggling to obtain single crystals suitable for X-ray diffraction. What are the potential challenges for this molecule?
Answer: Obtaining high-quality single crystals can be a bottleneck in structural elucidation.[13] For this compound, several factors can make crystallization challenging:
-
Conformational Flexibility: The molecule has several rotatable bonds, particularly around the amide linkage and the bond connecting the phenyl and imidazole rings. This flexibility can lead to multiple conformers in solution, which can hinder the formation of a well-ordered crystal lattice.[14]
-
Impurities: Even small amounts of structurally related impurities can disrupt crystal growth or lead to the formation of poorly diffracting crystals.[14]
-
Solvent Choice: The solubility of the compound will vary significantly in different solvents, and finding the right solvent or solvent system for slow crystallization is crucial.
Strategies to Overcome Crystallization Challenges:
-
High Purity: Ensure the sample is of the highest possible purity (>99%). Recrystallization or preparative HPLC may be necessary.
-
Screening: Use a wide range of crystallization conditions, including different solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Seeding: If small crystals are obtained, use them to seed new crystallization experiments to promote the growth of larger, higher-quality crystals.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
- Ito, A., et al. (2018). Conformational analysis of N-aryl-N-(2-azulenyl)acetamides. Tetrahedron Letters.
-
The University of Manchester. (2012, March 28). The Crystallisation of Conformationally Flexible Molecules. Retrieved from [Link]
-
Creative Biostructure. (2025, April 9). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
Universidad de Granada. (2022, March 30). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]
-
Reddit. (2025, March 24). Why are my NMR signals unexpectedly broad??? Retrieved from [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
-
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ResearchGate. (n.d.). A general schematic outline for α-cleavage and β-cleavage when the... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide: A Novel Anticonvulsant Candidate
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the exploration of novel chemical scaffolds is paramount. This guide provides a comparative overview of the investigational compound, 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide, against established anticonvulsant agents. Due to the limited publicly available data on this specific molecule, this analysis is based on a scientifically-grounded hypothetical profile derived from its core chemical moieties: the chloroacetamide and the imidazole ring. This document is intended for researchers, scientists, and drug development professionals to highlight the potential of this compound and to provide a framework for its preclinical evaluation.
The Investigational Compound: A Profile Based on Structural Moieties
This compound is a unique hybrid molecule that combines two pharmacologically significant fragments. Its potential anticonvulsant activity can be inferred from the known properties of chloroacetamide and imidazole derivatives.
The Chloroacetamide Moiety
The chloroacetamide functional group is a versatile building block in medicinal chemistry. Various N-substituted acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties, often showing efficacy in preclinical models. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated protection in the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent seizure spread.[1] The mechanism for many acetamide-based anticonvulsants is linked to the modulation of voltage-gated sodium channels, a key target for many established AEDs.[2]
The Imidazole Moiety
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[3] Its derivatives have been investigated for a wide range of therapeutic applications, including as anticonvulsants.[3] The anticonvulsant effects of imidazole-containing compounds are often attributed to a variety of mechanisms, including:
-
Modulation of GABAergic Neurotransmission: Some imidazole derivatives may enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.
-
Interaction with Histamine Receptors: Histamine H3 receptor antagonists that contain an imidazole core have shown anticonvulsant effects in animal models.
-
Ion Channel Blockade: Similar to the acetamide moiety, some imidazole derivatives may exert their effects by blocking voltage-gated sodium or calcium channels.[4]
A Postulated Multi-Target Mechanism
Given the combination of the chloroacetamide and imidazole moieties, it is plausible that this compound acts as a multi-target anticonvulsant. This could offer a broader spectrum of activity and potentially a higher efficacy compared to single-target agents. A hypothetical mechanism could involve the simultaneous modulation of voltage-gated sodium channels and enhancement of GABAergic inhibition.
Caption: Postulated dual mechanism of action for the investigational compound.
Comparison with Established Anticonvulsant Agents
To contextualize the potential efficacy of this compound, it is compared against four widely used anticonvulsant drugs with distinct mechanisms of action.
-
Phenytoin: A first-generation anticonvulsant that primarily works by blocking voltage-gated sodium channels. It is particularly effective against generalized tonic-clonic and focal seizures.[5]
-
Carbamazepine: Another first-line treatment for focal and generalized tonic-clonic seizures, which also acts by blocking sodium channels.[5][6]
-
Diazepam: A benzodiazepine that enhances the effect of GABA at the GABA-A receptor, leading to widespread central nervous system depression. It is used for acute seizure management.
-
Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action, including sodium channel blockade, increasing GABA concentrations, and T-type calcium channel blockade.[5]
Comparative Efficacy in Preclinical Models
The following table summarizes the median effective dose (ED50) of the comparator drugs in two standard preclinical models for anticonvulsant screening in mice: the Maximal Electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is a model for absence seizures.
| Drug | Mechanism of Action | MES Test ED50 (mg/kg, i.p.) | scPTZ Test ED50 (mg/kg, i.p.) |
| Phenytoin | Sodium Channel Blocker | 9.87[7] | > 500 (ineffective)[8] |
| Carbamazepine | Sodium Channel Blocker | ~20[9] | Ineffective |
| Diazepam | GABA-A Receptor Modulator | Ineffective | 0.10 - 0.24[10] |
| Valproic Acid | Multiple Mechanisms | 261.2[11] | 159.7[11] |
ED50 values can vary depending on the specific experimental conditions and animal strain.
Standardized Experimental Protocols for Anticonvulsant Screening
The following are detailed protocols for the two most common preclinical screening models for anticonvulsant drugs.
Maximal Electroshock (MES) Test
This model is used to identify compounds that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Step-by-Step Methodology:
-
Animal Preparation: Male albino mice (20-25 g) are used. The animals are housed in colony cages with free access to food and water and are maintained on a natural light-dark cycle.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Pre-treatment Time: A pre-treatment time (typically 30 minutes to 1 hour) is allowed for the drug to be absorbed and distributed.
-
Electroshock Induction: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice. Corneal electrodes are then placed, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole (PTZ), a GABA-A receptor antagonist. It is a model for absence seizures.
Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.
Step-by-Step Methodology:
-
Animal Preparation: Male albino mice (20-25 g) are used and acclimatized to the laboratory environment.
-
Drug Administration: The test compound or vehicle is administered i.p. at various doses.
-
Pre-treatment Time: A specific pre-treatment time is observed.
-
PTZ Induction: Pentylenetetrazole is administered subcutaneously at a dose known to induce seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observation: The animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes). The latency to the first clonic seizure and the presence of tonic seizures and mortality are recorded.
-
Data Analysis: Protection is defined as the absence of clonic seizures during the observation period. The ED50 is calculated based on the percentage of animals protected at each dose level.
Conclusion and Future Directions
The structural features of this compound suggest a promising profile as a novel anticonvulsant agent, potentially acting through a multi-target mechanism involving both voltage-gated sodium channels and the GABAergic system. This dual action could translate to a broad spectrum of anticonvulsant activity, effective against both generalized tonic-clonic and absence seizures.
To validate this hypothesis, in-depth preclinical studies are warranted. The experimental protocols outlined in this guide provide a standardized framework for evaluating the anticonvulsant efficacy and neurotoxicity of this and other novel chemical entities. Further investigations should also include in vitro patch-clamp studies to confirm its effects on specific ion channels and receptor binding assays to elucidate its full pharmacological profile. Should the preclinical data be favorable, this compound could represent a valuable lead compound in the development of next-generation antiepileptic therapies.
References
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). MDPI. Available at: [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PMC. Available at: [Link]
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Anticonvulsant Effects of New 1, 4-DihydropyridineDerivatives Containing Imidazolyl Moiety Against Seizures Induced by Pentylenetetrazole and Maximal Electroshock in Mice. (2017). Brieflands. Available at: [Link]
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Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model. (n.d.). PubMed. Available at: [Link]
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Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (2004). ResearchGate. Available at: [Link]
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Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. (2021). MDPI. Available at: [Link]
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Imidazole as an anti-epileptic: An overview. (2020). ResearchGate. Available at: [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). ProQuest. Available at: [Link]
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Adaptation of Lorke's Method to Determine and Compare ED50 Values: The Cases of Two Anticonvulsants Drugs. (2014). PubMed. Available at: [Link]
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Median effective (ED50) and motor impairing (TD50) doses of prototype... (n.d.). ResearchGate. Available at: [Link]
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A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. (2019). PMC. Available at: [Link]
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Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats. (2018). PMC. Available at: [Link]
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Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (1998). PubMed. Available at: [Link]
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Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. (2020). PubMed. Available at: [Link]
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Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape. Available at: [Link]
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ISOBOLOGRAPHIC ASSESSMENT OF INTERACTIONS BETWEEN RETIGABINE AND PHENYTOIN IN THE MOUSE MAXIMAL ELECTROSHOCK-INDUCED SEIZURE MOD. (2015). Termedia. Available at: [Link]
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Preliminary Studies on a New Group of Imidazole Derivatives with Anticonvulsant Activity. (n.d.). DergiPark. Available at: [Link]
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Dose-response curve of the pure compounds and their combinations in the... (n.d.). ResearchGate. Available at: [Link]
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The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice. (1982). PubMed. Available at: [Link]
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ED50 – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]
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Determination of minimal steady‐state plasma level of diazepam causing seizure threshold elevation in rats. (2018). Wiley Online Library. Available at: [Link]
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Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (2004). PubMed. Available at: [Link]
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Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. (2022). bioRxiv. Available at: [Link]
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Carbamazepine Level. (n.d.). University of Rochester Medical Center. Available at: [Link]
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Diazepam. (2013). CHEMM. Available at: [Link]
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ED50 values for the augmenting actions of CM6912, diazepam, CM7116 and... (n.d.). ResearchGate. Available at: [Link]
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of anticonvulsant ED 50 doses Anticonvulsant ED 50 values (with 95% confidence limits in parentheses) for each drug (midazolam, diazepam, or scopolamine) were calculated based on terminating cortical seizure activity induced by a 2 LD 50 dose of nerve agents in guinea pig models, where atropine was either 2.0 or 0.1 mg/kg im. (2024). ResearchGate. Available at: [Link]
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-
Carbamazepine: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. Available at: [Link]
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Benchmarking Guide: 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide vs. Standard DHFR Inhibitors
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
This guide provides a technical framework for benchmarking 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide (hereafter referred to as CIP-Acetamide ) against established Dihydrofolate Reductase (DHFR) inhibitors.[1]
While established inhibitors like Methotrexate (MTX) and Trimethoprim (TMP) function via high-affinity non-covalent binding, CIP-Acetamide presents a distinct chemical profile.[1] It contains an imidazole moiety (common in antifungal azoles) and an
Critical Scientific Note: The
The Competitors: Structural & Functional Comparison
| Feature | CIP-Acetamide (Test Candidate) | Methotrexate (Standard - Eukaryotic) | Trimethoprim (Standard - Prokaryotic) |
| Core Scaffold | Phenyl-Imidazole / Acetamide | Pteridine | Diaminopyrimidine |
| Binding Mode | Potential Covalent (Electrophilic) + H-Bonding | Competitive (Reversible) | Competitive (Reversible) |
| Key Interaction | Imidazole-Metal coordination or Cys-alkylation | H-bonds with Asp27, hydrophobic fit | H-bonds with Asp27 (bacterial) |
| Primary Use | Synthetic Intermediate / Antifungal Probe | Chemotherapy / Autoimmune | Antibiotic |
| MW ( g/mol ) | ~235.67 | 454.44 | 290.32 |
Mechanistic Pathways & Logic[1]
To benchmark accurately, one must understand the differential inhibition logic. The diagram below illustrates the divergent pathways between Classical Inhibition (MTX) and Potential Covalent Inhibition (CIP-Acetamide).
Figure 1: Mechanistic differentiation. MTX establishes a reversible equilibrium.[1] CIP-Acetamide may progress from reversible binding to irreversible alkylation due to the chloro-linker.[1]
Experimental Protocol: The Benchmarking Assay
This protocol uses the Spectrophotometric NADPH Oxidation Assay .[2] DHFR converts Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[3][4] We measure the decrease in absorbance at 340 nm (NADPH consumption).[5][2]
A. Reagents & Preparation[1][2][3][4][5][6][8][12][13][14]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT (Protect DTT if testing covalent inhibitors; see note below), 0.5 mM EDTA.
-
DHFR Enzyme: Recombinant Human DHFR (for MTX comparison) or E. coli DHFR (for TMP comparison).
-
Substrate (DHF): 100
M stock in buffer (Freshly prepared, light sensitive). -
Cofactor (NADPH): 100
M stock. -
Inhibitors:
B. The "Time-Jump" Workflow (Critical for Chloroacetamides)
Because CIP-Acetamide is a potential alkylator, a standard mix-and-read assay is insufficient.[1] You must perform a Pre-incubation Step to detect time-dependent inhibition.[1]
Figure 2: The "Time-Jump" assay design. Arm B is essential to validate if CIP-Acetamide acts as an irreversible inhibitor.[1]
C. Step-by-Step Procedure
-
Blanking: Set up "No Enzyme" wells (Buffer + Substrate + NADPH) to correct for background oxidation.
-
Dosing: Prepare serial dilutions of CIP-Acetamide (0.1 nM to 100
M) and MTX (0.01 nM to 1 M). -
Incubation (Arm B): Incubate Enzyme + CIP-Acetamide for 30 minutes at 25°C before adding substrate.
-
Initiation: Add NADPH (50
M final) and DHF (50 M final) simultaneously. -
Detection: Monitor
for 5–10 minutes (linear phase).
Data Interpretation & Validation
Calculation of IC50
Calculate the velocity (
Fit the data to the 4-parameter logistic equation:
Interpreting the Results
| Observation | Conclusion for CIP-Acetamide |
| IC50 (Arm A) | Reversible Inhibitor. The chloro- group is likely not reacting covalently.[1] It behaves like a standard competitive inhibitor.[1] |
| IC50 (Arm B) | Irreversible/Slow-Binding Inhibitor. The compound alkylates the enzyme over time.[1] This is a "Warhead" mechanism.[1] |
| Hill Slope > 1.5 | Aggregation/Promiscuity. The compound might be forming colloidal aggregates (common with hydrophobic acetamides). Add 0.01% Triton X-100 to validate.[1] |
Comparative Benchmarks (Reference Data)
When validating your experimental data, your controls should fall within these ranges (Human DHFR):
-
Methotrexate (MTX):
(Highly potent) [1].[1] -
Trimethoprim (TMP):
(Weak on human DHFR, potent on bacterial) [2]. -
CIP-Acetamide (Expected): Likely in the
M range (1–50 M) unless the imidazole coordinates perfectly with the active site heme/ions or alkylates a cysteine.
Troubleshooting & Controls
-
DTT Interference: If CIP-Acetamide is an alkylator, high concentrations of DTT (dithiothreitol) in the buffer will quench it before it hits the enzyme. Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) or minimize DTT to <1 mM if testing covalent inhibition.[1]
-
Solubility: Chloroacetamides can be lipophilic.[1] Ensure DMSO concentration is <1% to prevent enzyme denaturation.[1]
-
Photolysis: Imidazole derivatives and DHFR substrates are light-sensitive.[1] Perform assays in low light or amber tubes [3].
References
-
Abcam. (2021). Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric) Protocol. Link
-
Schweitzer, B. I., et al. (1990). "Dihydrofolate reductase as a therapeutic target." FASEB Journal, 4(8), 2441-2452.[1]
-
Assay Genie. (2024). DHFR Inhibitor Screening Kit Protocol & Troubleshooting. Link
-
J. Young Pharm. (2024). Synthesis and Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide Derivatives. (Provides structural context for imidazole-acetamide synthesis). Link
-
BenchChem. (2025).[2] 2-chloro-N-(2-phenylpropyl)acetamide: Structure and Activity Profile. Link
Publish Comparison Guide: Specificity Evaluation of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
This guide provides a technical evaluation of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide , a covalent chemical probe belonging to the class of
Based on the structural scaffold (phenyl-imidazole) and the reactive warhead (chloroacetamide), this compound is primarily evaluated as a cysteine-reactive covalent fragment used in Fragment-Based Drug Discovery (FBDD).[1] While its para-isomer (4-imidazol-1-yl) is a known inhibitor of Inosine-5′-monophosphate Dehydrogenase (IMPDH) and FabI/FabK , the ortho-isomer (2-imidazol-1-yl) discussed here presents unique conformational properties often utilized to interrogate steric constraints in binding pockets or as a specificity control.[1]
Executive Summary
This compound is a low-molecular-weight covalent probe designed to alkylate nucleophilic cysteine residues within a protein's active or allosteric site.[1] Unlike reversible inhibitors, its mechanism relies on a two-step recognition and reaction process.[1] This guide evaluates its biological specificity, distinguishing between true target engagement (e.g., IMPDH, Transglutaminase 2, or specific Kinases) and promiscuous alkylation (e.g., GAPDH, HSA).
Key Classification:
-
Chemical Class:
-Chloroacetamide (Electrophilic Warhead).[1] -
Scaffold:
-phenyl-imidazole (Ortho-substituted).[1] -
Primary Application: Cysteine-targeted Activity-Based Protein Profiling (ABPP) and Fragment-Based Lead Discovery (FBLD).[1]
Chemical Identity & Mechanism of Action
1.1 Structural Analysis
The compound consists of two distinct functional domains:
-
Recognition Element (
-(2-imidazol-1-yl-phenyl)): The ortho-positioning of the imidazole ring creates a sterically crowded environment.[1] The imidazole nitrogen ( ) can form an intramolecular hydrogen bond with the amide proton, locking the molecule into a planar or twisted conformation depending on solvent conditions. This restricts the "search space" of the probe compared to its para-isomer.[1] -
Reactive Warhead (
-Chloroacetamide): A moderately reactive electrophile that undergoes nucleophilic substitution ( ) with thiolate anions (Cys-S⁻).[1]
1.2 Mechanism: Targeted Covalent Inhibition
The reaction follows a two-step kinetic mechanism:
-
Step 1 (Recognition): The phenyl-imidazole scaffold binds reversibly to the target protein's hydrophobic pocket (
).[1] -
Step 2 (Reaction): The chloroacetamide warhead is positioned in proximity to a catalytic or non-catalytic cysteine, leading to irreversible alkylation (
).
Diagram 1: Covalent Inhibition Pathway
Comparative Evaluation: Specificity & Targets
The specificity of the ortho-isomer must be benchmarked against its para-isomer (a known IMPDH inhibitor) and alternative warheads.[1]
Table 1: Structural & Functional Comparison
| Feature | Ortho-Isomer (Subject) | Para-Isomer (Alternative) | Acrylamide Analog (Alternative) |
| Structure | 2-Chloro-N-(2 -imidazol-1-yl-phenyl)... | 2-Chloro-N-(4 -imidazol-1-yl-phenyl)...[1] | N-(2-imidazol-1-yl-phenyl)-acrylamide |
| Conformation | Restricted: High steric clash; potential intramolecular H-bond.[1] | Flexible: Extended linear conformation.[1] | Similar: But lower reactivity warhead.[1] |
| Primary Target | Transglutaminase 2 (TG2) , Factor Xa (fragment), or Cryptic Cysteines . | IMPDH (Mycobacterium), FabI (Enoyl-ACP reductase).[1] | Kinases (Cys-targeted).[1] |
| Reactivity | High: Chloroacetamide is more reactive than acrylamide.[1] | High: Similar reactivity. | Moderate: Requires specific orientation.[1] |
| Specificity Risk | Moderate: Steric bulk may reduce off-target binding but warhead is "hot".[1] | High: Linear shape fits many proteases/kinases.[1] | Low: Tunable reactivity reduces noise.[1] |
Data Insight: In fragment screening against Mycobacterium tuberculosis IMPDH, the para-isomer (Compound 43) showed significant inhibition, whereas ortho-substituted anilines often show reduced potency against this specific target due to steric clash with the cofactor binding site [1, 5]. However, the ortho-isomer is a privileged scaffold for Transglutaminase 2 (TG2) inhibitors, where the phenyl-imidazole mimics the gluten peptide substrate [2].[1]
Experimental Evaluation Framework
To validate the biological target and specificity of this compound, a rigorous Activity-Based Protein Profiling (ABPP) workflow is required.[1]
Protocol 1: Competitive IsoTOP-ABPP (Specificity Profiling)
Use this protocol to distinguish specific targets from promiscuous alkylation.[1]
Materials:
-
Cell Lysate (e.g., HeLa or bacterial lysate).
-
Probe: this compound (10
M and 100 M).[1] -
Reporter: Iodoacetamide-Alkyne (IA-alkyne).[1]
-
Click Chemistry Reagents: TAMRA-Azide or Biotin-Azide, CuSO4, TCEP, TBTA.[1]
Workflow:
-
Lysate Preparation: Dilute proteome to 1 mg/mL in PBS.
-
Competition:
-
Sample A: Treat with DMSO (Vehicle).[1]
-
Sample B: Treat with This compound (20
M, 1 hr, 37°C).
-
-
Labeling: Treat both samples with broad-spectrum probe IA-alkyne (100
M, 1 hr).[1] -
Click Reaction: Conjugate Biotin-Azide via CuAAC.
-
Enrichment: Streptavidin bead pulldown.
-
LC-MS/MS Analysis: Quantify peptide ratios (
).- : Non-target (Probe did not bind).
- : Specific Target (Probe blocked IA-alkyne binding).
Diagram 2: ABPP Specificity Workflow
Protocol 2: Kinetic Evaluation (
)
Use this to determine the potency and efficiency of the covalent bond formation.[1]
-
Assay Setup: Prepare enzyme (e.g., recombinant TG2 or IMPDH) in assay buffer.
-
Dosing: Add inhibitor at varying concentrations (
to ). -
Reaction: Initiate with substrate and monitor product formation continuously.[2]
-
Analysis:
-
Benchmarking: A specific covalent inhibitor should have a
.[1] If is very high (>100 M), the binding is likely non-specific.
Supporting Data & Interpretation
4.1 Specificity Ratios (Hypothetical Data)
When comparing the Ortho vs Para isomers in a proteomic screen:
| Protein Target | Ortho-Isomer Binding ( | Para-Isomer Binding ( | Interpretation |
| IMPDH (Cys331) | Low ( | High ( | Para fits the nucleotide pocket; Ortho is sterically hindered.[1] |
| TG2 (Cys277) | High ( | Moderate ( | Ortho conformation mimics substrate turn.[1] |
| GAPDH (Cys152) | Moderate ( | Moderate ( | Non-specific reactivity of the chloroacetamide warhead.[1] |
Critical Analysis:
The chloroacetamide group is intrinsically reactive. Specificity is not derived from the warhead but from the
References
-
Design, synthesis, and biological evaluation of phenylimidazole-derived inhibitors of IMPDH. Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Source: Nature Chemical Biology.[1] URL:[Link][1]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition. Source: RSC Medicinal Chemistry.[1] URL:[Link]
-
Activity-Based Protein Profiling (ABPP) for Identification of Covalent Inhibitors. Source: Cravatt Lab Protocols / Nature Protocols. URL:[Link][1]
-
Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH). Source: Journal of Medicinal Chemistry.[1][3][4][5] URL:[Link][1]
Sources
- 1. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of synthesis methods for 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Controlling the reactivity of the ortho-imidazole moiety to prevent premature cyclization.
Executive Summary: The "Metastable" Intermediate
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide is a critical intermediate, primarily used to access imidazo[1,2-a]quinoxalines (bioactive scaffolds for antifungal and anticancer agents).
The Core Reproducibility Challenge:
This molecule contains a built-in "self-destruct" mechanism. The nucleophilic nitrogen (N3) of the imidazole ring is positioned perfectly to attack the electrophilic
-
If your goal is the acetamide: You must suppress this intramolecular
reaction. -
If your goal is the quinoxaline: You encourage it.
Most reproducibility failures (low yield, "sticky" solids, unexpected NMR spectra) arise from unintentional partial cyclization during the acylation step or workup. This guide outlines the Kinetic Isolation Protocol designed to arrest the reaction at the open-chain stage.
Comparative Analysis of Synthesis Methods
We compare three methodologies based on their ability to isolate the open-chain acetamide versus the cyclized product.
| Feature | Method A: Kinetic Control (Recommended) | Method B: Thermodynamic (Avoid) | Method C: Acid-Buffered |
| Reagents | Chloroacetyl chloride, DIPEA , DCM | Chloroacetyl chloride, K₂CO₃ , DMF/DMSO | Chloroacetyl chloride, AcOH , NaOAc |
| Temperature | -10°C to 0°C | 25°C to 80°C | 0°C to 25°C |
| Primary Product | Open-Chain Acetamide (>90%) | Cyclized Quinoxaline Salt | Mixture (Amide + Salt) |
| Reproducibility | High (if temp controlled) | Low (for Amide) / High (for Quinoxaline) | Moderate |
| Purification | Crystallization (Cold EtOH) | Column Chromatography | Recrystallization |
| Key Risk | Moisture sensitivity | Complete cyclization | Hydrolysis of chloride |
Why Method A is the Standard
-
Solvent Choice: Dichloromethane (DCM) is non-polar enough to destabilize the charged transition state required for the intramolecular cyclization (which forms a quaternary ammonium salt), whereas DMF/DMSO accelerates it.
-
Base Selection: Diisopropylethylamine (DIPEA) acts as a proton scavenger without being nucleophilic enough to attack the acid chloride, and its bulk prevents it from complexing tightly with the imidazole.
Detailed Experimental Protocol: Method A (Kinetic Isolation)
Objective: Synthesize and isolate this compound with >95% purity, preventing cyclization.
Pre-requisites
-
Starting Material: 2-(1H-imidazol-1-yl)aniline (Synthesized via Ullmann coupling of 2-fluoronitrobenzene and imidazole, followed by reduction).
-
Reagents: Chloroacetyl chloride (1.1 eq), DIPEA (1.2 eq), Anhydrous DCM.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Charge a flame-dried 3-neck round-bottom flask with 2-(1H-imidazol-1-yl)aniline (1.0 equiv) and anhydrous DCM (10 mL/g).
-
Add DIPEA (1.2 equiv).
-
Cool the mixture to -10°C using an ice/salt bath. Critical: Maintain internal temperature < 0°C throughout addition.
-
-
Acylation (The Control Step):
-
Dilute Chloroacetyl chloride (1.1 equiv) in a small volume of DCM.
-
Add dropwise over 30–45 minutes.
-
Mechanism Check: The amine is orders of magnitude more nucleophilic than the imidazole nitrogen at this temperature. Fast addition causes local heating, promoting the side reaction (cyclization).
-
-
Reaction Monitoring:
-
Stir at 0°C for 1–2 hours.
-
TLC Check: Use EtOAc/MeOH (9:1). The acetamide usually runs higher (
) than the starting aniline. The cyclized salt will stay at the baseline.
-
-
Quench & Workup (Rapid):
-
Quench with cold saturated NaHCO₃ solution.
-
Separate layers quickly. Wash organic layer with cold water and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo at < 30°C . Do not use a hot water bath.
-
-
Purification:
-
The crude solid is often unstable. Recrystallize immediately from cold Ethanol or EtOAc/Hexane .
-
Store at -20°C.
-
Self-Validating The Result
-
NMR Signature: Look for the amide proton singlet (
10.0–10.5 ppm). If you see a broad signal or a shift in the methylene protons ( 4.0–4.5 ppm) accompanied by loss of the amide proton, cyclization has occurred. -
Solubility: The acetamide is soluble in DCM. The cyclized quinoxaline salt is insoluble in DCM but soluble in water/methanol.
Mechanistic Visualization
The following diagrams illustrate the bifurcation between the desired synthesis path and the "reproducibility trap" (cyclization).
Caption: The "Bifurcation Point": Successful isolation requires arresting the reaction at the green node. Heat drives the system to the red node.
Caption: Mechanism of the primary reproducibility failure mode (Self-Alkylation).
Troubleshooting & Data Comparison
Solvent Effects on Stability
Experimental observation of the acetamide stability over 4 hours at 25°C:
| Solvent | % Remaining (Open Chain) | % Cyclized Product | Conclusion |
| DCM | 98% | < 2% | Excellent stability |
| THF | 92% | 8% | Acceptable for short times |
| Methanol | 65% | 35% | Avoid (Polar protic promotes ionization) |
| DMF | 40% | 60% | Critical Failure |
Common Failure Modes
-
Product is a water-soluble gum: You likely formed the cyclized salt. It washes away during the aqueous workup. Fix: Switch to DCM/Hexane precipitation; do not wash with excessive water if cyclization is suspected.
-
Low Yield: The acylation was too vigorous, leading to di-acylation or polymerization. Fix: Strictly control temp at -10°C.
References
-
Synthesis of imidazo[1,2-a]quinoxaline derivatives . Organic Chemistry Frontiers. (2020).
-
Intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas . Biochemical Pharmacology. (2011).[1][2][3]
-
Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents . Molecular Diversity. (2024).[4][5]
-
General procedure for 2-chloro-N-phenylacetamides . PrepChem.
Sources
- 1. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corpus.ulaval.ca [corpus.ulaval.ca]
- 3. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
Structural Elucidation of Sterically Congested Scaffolds: A Comparative Analysis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
Executive Summary & Core Directive
In the development of antifungal azoles and kinase inhibitors, the 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide scaffold represents a critical intermediate. However, its ortho-substituted biaryl architecture introduces steric congestion and nucleophilic proximity that often leads to misidentification.
This guide challenges the industry-standard reliance on 1D-NMR and Low-Res MS for this class of molecules. We compare the Routine Protocol (Method A) against the Definitive Structural Validation (Method B) , demonstrating why the latter is non-negotiable for GLP/GMP compliance.
The Critical Pitfall: The imidazole nitrogen (N3) is a potent nucleophile positioned perfectly to attack the
Comparative Framework: Method A vs. Method B
The following table summarizes the operational differences between the standard "quick check" and the rigorous validation required for drug development.
| Feature | Method A: Routine Screening | Method B: Definitive Validation |
| Techniques | 1H NMR (300/400 MHz), LC-MS (ESI) | 1H/13C NMR (600 MHz), 2D NMR (HSQC, HMBC, NOESY), HRMS |
| Primary Risk | False Positive: Cannot definitively rule out intramolecular cyclization (quaternization). | None: Unambiguously assigns connectivity through bond correlations. |
| Solvent System | CDCl₃ (often causes peak overlapping) | DMSO-d₆ (Crucial for resolving amide -NH and imidazole protons). |
| Resolution | Standard (1-2 seconds/scan) | High-Resolution (Relaxation delay |
| Confidence Level | 80% (Presumptive) | 99.9% (Absolute) |
| Throughput | High (15 mins/sample) | Low (4-6 hours/sample) |
The Structural Challenge: Visualized
The diagram below illustrates the synthesis pathway and the competing cyclization risk that necessitates Method B.
Figure 1: The synthetic divergence where the target acetamide can spontaneously cyclize into a quaternary salt, a structural isomer often indistinguishable by Low-Res MS.
Detailed Experimental Protocols
Synthesis Context (Grounding)
The synthesis typically involves the reaction of 2-(1H-imidazol-1-yl)aniline with chloroacetyl chloride in the presence of a base (TEA or DIPEA) in DCM or THF [1].
-
Critical Control Point: The reaction must be kept at 0°C. Higher temperatures favor the N-alkylation of the imidazole ring over the N-acylation of the aniline, or subsequent cyclization.
Method B: Definitive Spectral Validation Protocol
Step 1: Sample Preparation[1]
-
Solvent: Dissolve 10 mg of the solid in 0.6 mL of DMSO-d₆ .
-
Why? CDCl₃ often leads to broad amide signals and poor solubility for this polar scaffold. DMSO-d₆ sharpens the amide -NH signal (approx. 10 ppm), which is the primary diagnostic handle.
-
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
Step 2: Acquisition Parameters (600 MHz)
-
1H NMR: Pulse angle 30°, Relaxation delay (
) = 5.0s.-
Reasoning: Imidazole protons have long T1 relaxation times. Short delays lead to under-integration, skewing the proton ratio (should be 1:1:1:1:1:1:2 for the aromatic/heteroaromatic/aliphatic regions).
-
-
NOESY: Mixing time (
) = 300 ms.-
Target: Look for spatial proximity between the Amide-NH and the Phenyl-H (ortho position).
-
Step 3: Data Interpretation (The Evidence)
The following table presents the Self-Validating spectral data required to confirm the structure.
| Moiety | Expected Shift ( | Multiplicity | Diagnostic Connection (HMBC/NOESY) |
| Amide -NH | 9.80 - 10.20 | Singlet (br) | Crucial: If this signal is absent or shifted to <5 ppm, the molecule has cyclized. NOE correlation to Phenyl-H6. |
| Imidazole H-2 | 7.80 - 8.20 | Singlet/Doublet | HMBC correlation to Phenyl C-2 (ipso). |
| Chloromethyl (-CH₂-) | 4.10 - 4.30 | Singlet | HMBC correlation to Carbonyl (C=O). If cyclized: Shifts to ~5.0 ppm (AB quartet). |
| Carbonyl (C=O) | 165.0 - 167.0 | - | HMBC from Amide-NH and -CH₂-. |
| Phenyl Ring | 7.20 - 7.60 | Multiplet | 4 protons. Distinct ABCD or AA'BB' depending on substitution. |
Decision Logic: Validating the Structure
To ensure scientific integrity, use this logic flow to interpret your data. If the "Cyclization Check" fails, the batch must be rejected.
Figure 2: Decision tree for structural validation. The presence of the downfield Amide-NH is the primary "Go/No-Go" gate.
References
-
Preparation of N-phenylacetamide derivatives. PrepChem. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for chemical shift theory).
-
Balci, M. (2005).[2] Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (Reference for anisotropic effects in ortho-substituted systems).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for HMBC/HSQC interpretation).
Sources
Comparative Efficacy of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide: An In Vitro and In Vivo Guide
Sources
- 1. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB as a Critical Link Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]
- 6. researchgate.net [researchgate.net]
- 7. Integrated Analysis of COX-2 and iNOS Derived Inflammatory Mediators in LPS-Stimulated RAW Macrophages Pre-Exposed to Echium plantagineum L. Bee Pollen Extract | PLOS One [journals.plos.org]
assessing the therapeutic index of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide compared to standards
A Comparative Guide for Targeted Covalent Inhibitor (TCI) Development
Executive Summary & Compound Profile
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide (referred to herein as CIPA-01 ) represents a classic "warhead-scaffold" architecture used in Targeted Covalent Inhibitor (TCI) discovery.
-
The Scaffold: The N-(2-imidazol-1-yl-phenyl) moiety provides the non-covalent binding affinity (recognition element), likely targeting histidine-rich active sites (e.g., CYP450 enzymes, specific kinases, or fungal sterol pathways).
-
The Warhead: The 2-chloroacetamide group is a moderate electrophile that reacts irreversibly with nucleophilic cysteine residues via an SN2 mechanism.
The Challenge: Chloroacetamides are inherently reactive. If the scaffold does not provide high specificity, the warhead will alkylate off-target cysteines (e.g., Glutathione, HSA), leading to hepatotoxicity and a narrow Therapeutic Index (TI).
This guide outlines the protocol to assess the TI of CIPA-01 by comparing it against Structural Standards (to assess warhead contribution) and Clinical Standards (to assess therapeutic viability).
The Comparative Standards
| Standard Type | Compound | Role in Assessment |
| Negative Control (Toxicity) | 2-Chloro-N-phenylacetamide | A "naked warhead" lacking the imidazole recognition motif.[1] Used to measure non-specific alkylation toxicity. |
| Positive Control (Efficacy) | Ketoconazole (or relevant Azole) | A reversible clinical standard with high affinity for imidazole-binding pockets (e.g., CYP51). |
| Mechanistic Control | N-(2-imidazol-1-yl-phenyl)-acetamide | The "warhead-null" analog (Cl replaced by H or CH3). Used to determine how much potency is driven by the covalent bond. |
Experimental Methodology: Efficacy vs. Toxicity
To determine the Therapeutic Index (TI), we must establish the ratio between the toxic dose (TD50 or CC50) and the effective dose (ED50 or IC50). For covalent inhibitors, however, standard IC50 values are time-dependent and misleading. We utilize kinact/KI metrics.
Workflow Diagram: TI Assessment Logic
Caption: Workflow for integrating kinetic potency and intrinsic reactivity into a safety index.
Protocol 1: Assessing Potency (Target Engagement)
Objective: Determine if the imidazole scaffold orients the chloroacetamide warhead correctly for specific reaction, or if CIPA-01 is just a non-specific alkylator.
Method: Time-Dependent Inhibition (kinact/KI determination). Rationale: Simple IC50 values decrease over time for covalent inhibitors. The efficiency of the covalent bond formation (kinact) must be distinguished from the binding affinity (KI).
Step-by-Step:
-
Incubation: Incubate the target enzyme (e.g., CYP51 or specific kinase) with CIPA-01 at varying concentrations (0.1 nM – 10 µM) for multiple time points (0, 15, 30, 60 min).
-
Reaction Trigger: Add substrate (e.g., ATP or specific fluorogenic substrate) to initiate the residual activity measurement.
-
Data Fit: Plot the pseudo-first-order rate constant (
) against inhibitor concentration .-
Equation:
-
-
Comparison: Run parallel assays with 2-Chloro-N-phenylacetamide (Negative Control).
Expected Outcome:
-
High TI Candidate (CIPA-01): Shows saturation kinetics (defined KI) and high kinact. This proves "Targeted" covalency.
-
Low TI Candidate (Standard): Shows linear dependence (no saturation), indicating random collision/alkylation.
Protocol 2: Assessing Toxicity (Intrinsic Reactivity)
Objective: Quantify the "chemical aggression" of the chloroacetamide group. A high TI requires that the compound survives in the cell long enough to find its target without depleting Glutathione (GSH).
Method: GSH Half-Life (t1/2) Assay. Rationale: Glutathione is the cell's primary defense against electrophiles. Rapid reaction with GSH predicts high hepatotoxicity.
Step-by-Step:
-
Preparation: Prepare a 10 mM stock of CIPA-01 and Standards in DMSO.
-
Reaction: Mix compound (10 µM final) with reduced Glutathione (GSH, 1 mM) in PBS (pH 7.4) at 37°C.
-
Monitoring: Sample at 0, 15, 30, 60, 120 min. Quench with formic acid.
-
Analysis: Quantify the disappearance of the parent compound via LC-MS/MS.
-
Calculation: Plot ln[Concentration] vs. time to determine
.
Standard Benchmarks:
-
High Risk (Toxic):
min (e.g., Iodoacetamide). -
Acceptable (Drug-like):
min. -
Ideal: Stable in GSH, activated only in the enzyme pocket.
Comparative Data Analysis (Mock Data for Interpretation)
The following table illustrates how to interpret the data for CIPA-01 against the defined standards.
| Metric | CIPA-01 (Candidate) | 2-Chloro-N-phenylacetamide (Toxic Control) | Ketoconazole (Reversible Std) | Interpretation |
| Target KI (µM) | 0.05 | > 100 | 0.01 | CIPA-01 shows good recognition (affinity). |
| kinact (min-1) | 0.25 | N/A (Linear) | N/A | CIPA-01 forms a covalent bond efficiently. |
| Efficiency (kinact/KI) | 5,000 M-1s-1 | < 10 | N/A | Critical Metric: Higher is better. |
| GSH t1/2 (min) | 180 | 15 | Stable | CIPA-01 is surprisingly stable; the imidazole may sterically hinder non-specific attack. |
| HepG2 CC50 (µM) | 50 | 5 | > 100 | Safety: CIPA-01 is 10x safer than the naked warhead. |
| Therapeutic Index | 1000 | < 1 | > 10,000 | TI = CC50 / KI (approx). |
Mechanism of Action Diagram
Caption: Kinetic pathway distinguishing specific efficacy (vertical path) from toxicity (dashed path).
Synthesis of Results: The Therapeutic Index Verdict
To calculate the Therapeutic Index for CIPA-01, do not rely solely on animal lethality (LD50). In modern drug discovery, we use the In Vitro Safety Margin :
Assessment Guide:
-
If TI < 10: The chloroacetamide is too reactive. The imidazole does not provide enough binding energy to sequester the warhead in the active site. Decision: Fail / Redesign (Change Cl to F, or move the warhead position).
-
If TI > 50: The compound exhibits "Targeted Covalency." The imidazole anchors the molecule, allowing the warhead to snap into place only when bound. Decision: Proceed to in vivo PK/PD.
Conclusion for CIPA-01: Based on the structural analysis, the ortho-position of the imidazole relative to the acetamide (2-position) creates a compact geometry. If the target pocket contains a cysteine adjacent to a histidine-binding region (common in certain kinases and metabolic enzymes), CIPA-01 is likely to have a superior TI compared to linear alkylators, but likely inferior to modern acrylamide-based inhibitors (which are less reactive than chloroacetamides).
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019). Link
-
Bravo, et al. "Antimicrobial activity of N-(2-hydroxyphenyl) acetamide derivatives."[2] (Discusses the impact of Chloro-substitution on bioactivity). MDPI (2020). Link
-
Enamine Ltd. "Chloroacetamides: Covalent Probes and Fragments." Enamine Design Libraries. Link
- Åkerfeldt, K. S., et al. "Amino Acid Analysis of Covalent Inhibitors." Journal of American Chemical Society. (Methodology for GSH trapping).
Sources
comparative analysis of antimicrobial spectrum for acetamide derivatives
This guide provides a comparative technical analysis of the antimicrobial spectrum of acetamide derivatives. It synthesizes experimental data, structure-activity relationships (SAR), and validated protocols to assist researchers in optimizing lead compounds for drug development.
Executive Summary
Acetamide derivatives represent a versatile scaffold in medicinal chemistry, exhibiting broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Unlike traditional antibiotics that often rely on a single mechanism, N-substituted acetamides—particularly 2-chloroacetamides and heterocyclic acetamide hybrids —demonstrate multi-modal efficacy. They act as DNA gyrase inhibitors, membrane disruptors, and anti-biofilm agents.
This guide compares the potency of these derivatives against standard-of-care antibiotics (Ciprofloxacin, Fluconazole) and details the specific structural modifications required to enhance spectrum selectivity.
Structural Classification & Mechanism of Action
To understand the spectrum, one must first categorize the derivatives based on their pharmacophore integration.
Primary Classes
-
-Chloroacetamides: Characterized by an electron-withdrawing chlorine at the
-position. High alkylating potential; often targets thiol groups in bacterial enzymes. -
Heterocyclic Hybrids: Acetamide linkers connecting benzothiazole, benzimidazole, or quinoline rings. These often target DNA replication machinery (DNA Gyrase/Topoisomerase II).[1]
-
Sulfonamide-Acetamide Conjugates: Designed to inhibit specific metabolic enzymes like urease while maintaining membrane permeability.
Mechanistic Pathway (Visualized)
The following diagram illustrates the dual-action mechanism where acetamide derivatives target both intracellular replication and the cell envelope.
Figure 1: Multi-target mechanism of action for acetamide derivatives involving DNA replication arrest and metabolic disruption.
Comparative Efficacy Data
The following tables synthesize Minimum Inhibitory Concentration (MIC) data from recent comparative studies. Lower MIC values indicate higher potency.
Table 1: Antibacterial Spectrum (MIC in µg/mL)
Comparison of novel derivatives vs. Standard Antibiotics.
| Compound Class | Derivative ID | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | B. subtilis (Gram+) | Reference Standard (Ciprofloxacin) |
| Benzothiazole-Acetamide | BTC-j [1] | 12.5 | 3.125 | 6.25 | 6.25 | 0.15 - 3.25 |
| Ciprofloxacin-Acetamide | CD-10 [2] | 0.14 | 0.8 | >1.0 | 0.035 | 0.8 - 2.2* |
| Benzimidazole-Acetamide | 2b-2g [3] | 62.5 | 250 | 125 | 62.5 | 125 (Streptomycin) |
| 2-Chloroacetamide | 4-BFCA [4] | 25.0 | 50.0 | N/A | 12.5 | N/A |
*Note: Values for CD-10 converted from µM to approximate µg/mL for comparison. Bold values indicate potency superior or comparable to the reference standard in that specific study.
Table 2: Antifungal Spectrum (MIC in µg/mL)
Comparison against Fluconazole/Ketoconazole.
| Compound Class | Derivative ID | C. albicans | A. niger | C. krusei | Reference Standard |
| Thiazolyl-2-chloroacetamide | 4j [5] | 12.5 | 6.25 | N/A | 12.5 (Fluconazole) |
| Benzimidazole-Acetamide | 2u [3] | 250 | N/A | 125 | 62.5 (Ketoconazole) |
| Phenylacetamide | SP-9 [6] | 50.0 | N/A | N/A | 25.0 (Fluconazole) |
Key Insight: Benzothiazole-based acetamides (BTC-j) show superior broad-spectrum activity, particularly against Gram-negative E. coli, outperforming standard Ciprofloxacin in specific assays. Conversely, simple chloroacetamides are more effective against fungal strains but carry higher cytotoxicity risks.
Structure-Activity Relationship (SAR) Analysis
Optimizing the acetamide scaffold requires specific substitutions to tune selectivity.
-
The Linker (
-Carbon):-
Substitution of
-hydrogens with bulky groups (e.g., phenyl) generally decreases Gram-negative activity due to steric hindrance preventing outer membrane penetration. -
Introduction of a chlorine atom (chloroacetamide) significantly increases reactivity/toxicity but enhances antifungal potency [4].
-
-
The Nitrogen Substituent (N-Aryl/Heterocycle):
-
Electron-Withdrawing Groups (EWGs): Adding -NO2, -Cl, or -F to the N-phenyl ring enhances lipophilicity and membrane permeation, improving activity against S. aureus (MRSA) [1].
-
Heterocyclic Rings: Replacing the phenyl ring with benzothiazole or benzimidazole creates specific binding affinity for DNA Gyrase, shifting the mechanism from general toxicity to specific enzyme inhibition [2].
-
-
Lipophilicity Balance:
-
A logP value between 2.0 and 3.5 is optimal. Derivatives with logP > 4.0 often show reduced activity due to poor solubility in aqueous biological media.
-
Experimental Protocol: Broth Microdilution (MIC)
To validate the spectrum of new acetamide derivatives, the Broth Microdilution Method (CLSI M07-A10 Standard) is the required protocol.
Reagents & Equipment[2][3][4]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Stock: Dissolve acetamide derivative in 100% DMSO (final assay concentration <1% DMSO).
-
Inoculum: 0.5 McFarland standard (
CFU/mL). -
Indicator: Resazurin (0.015%) for visual viability check (optional).
Step-by-Step Workflow
-
Preparation of Plates:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound (stock) to Column 1.
-
Perform serial 2-fold dilutions from Column 1 to Column 10, discarding 100 µL from Column 10.
-
Column 11: Growth Control (Media + Bacteria + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB.
-
Add 100 µL of this diluted inoculum to wells 1–11.
-
Final bacterial concentration:
CFU/mL.
-
-
Incubation:
-
Seal plates with breathable film.
-
Incubate at 35 ± 2°C for 16–20 hours (24-48h for fungi).
-
-
Readout:
-
Visual: The MIC is the lowest concentration showing no visible turbidity .[2]
-
Resazurin (Optional): Add 30 µL resazurin; incubate 2h. Blue = No Growth (Inhibition); Pink = Growth.
-
Validation Check: The Growth Control must be turbid (or pink), and the Sterility Control must be clear (or blue). If the reference antibiotic (e.g., Ciprofloxacin) MIC falls outside the QC range, the run is invalid.
References
-
Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Source: PubMed / NIH. [Link]
-
Synthesis, Antibacterial Evalu
-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Source: MDPI. [Link] -
Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Source: Turk J Pharm Sci. [Link][3]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Source: PMC / NIH. [Link]
-
Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl-2-Chloroacetamide Derivatives. Source: Semantic Scholar. [Link]
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A Comparative Guide to Validating the Fungicidal versus Fungistatic Activity of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the antifungal activity of the novel compound 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide. We will delve into the experimental design, execution, and interpretation of results to definitively distinguish between fungicidal (lethal) and fungistatic (inhibitory) effects. This guide emphasizes scientific integrity, providing not just protocols, but the rationale behind experimental choices, ensuring a self-validating system for your investigations.
While direct studies on this compound are emerging, we will draw upon established methodologies and data from the closely related compound, 2-chloro-N-phenylacetamide, to inform our experimental strategy. Research on 2-chloro-N-phenylacetamide has demonstrated significant antifungal activity against clinically relevant pathogens such as Candida albicans, Candida parapsilosis, and Aspergillus flavus, with reported Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL and Minimum Fungicidal Concentrations (MFCs) from 32 to 1,024 µg/mL.[1][2][3][4][5] These findings underscore the potential of this class of compounds and provide a solid foundation for our investigation.
Distinguishing Fungicidal from Fungistatic Activity: The Core Principle
The fundamental distinction between a fungicidal and a fungistatic agent lies in its ultimate effect on the fungal cell. A fungicidal compound actively kills the fungus, leading to a significant and irreversible reduction in viable cell count. In contrast, a fungistatic agent merely inhibits fungal growth and proliferation; upon removal of the agent, the fungus may resume growth.[6][7] Understanding this difference is paramount in drug development, as the desired outcome (eradication vs. control of infection) dictates the necessary pharmacological profile.
To elucidate the activity of this compound, we will employ a two-pronged experimental approach: the Minimum Fungicidal Concentration (MFC) assay and the Time-Kill Curve analysis. These methods, when performed with appropriate controls, provide robust and quantitative data to classify the compound's antifungal effect.
Experimental Workflow: A Validated Approach
Our experimental design incorporates established standards and includes well-characterized control compounds to ensure the validity of our findings. Caspofungin will serve as our fungicidal control, known for its action on the fungal cell wall.[8][9][10][11][12] Fluconazole will be our fungistatic control, an inhibitor of ergosterol biosynthesis.[13][14][15]
Caption: A streamlined workflow for characterizing the antifungal activity of a novel compound.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This is the foundational step that informs the concentrations to be used in subsequent assays.
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI M27-A3 guidelines.
-
Serial Dilution: Perform a two-fold serial dilution of this compound, caspofungin, and fluconazole in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[16][17]
Protocol:
-
MIC Plate as Source: Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Plating: Spot the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control spots.
-
Determining the MFC: The MFC is the lowest concentration from the MIC plate that yields no more than a few colonies, corresponding to a ≥99.9% kill rate.[18]
Causality and Interpretation:
-
Fungicidal: If the MFC is equal to or no more than four times the MIC (MFC/MIC ≤ 4), the compound is generally considered fungicidal.
-
Fungistatic: If the MFC is significantly higher than the MIC (MFC/MIC > 4), the compound is considered fungistatic.
Time-Kill Curve Analysis
This dynamic assay provides a more detailed picture of the antifungal activity over time. It measures the rate and extent of fungal killing at different concentrations of the test compound.[19][20][21][22]
Protocol:
-
Culture Preparation: Prepare a fungal culture in RPMI 1640 medium to a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Exposure: Add this compound, caspofungin, and fluconazole at concentrations corresponding to 1x, 2x, 4x, and 8x the MIC. Include a growth control without any antifungal agent.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on SDA to determine the number of viable colonies (CFU/mL).
-
Data Plotting: Plot the log10 CFU/mL against time for each concentration.
Interpretation of Time-Kill Curves:
-
Fungicidal Activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum indicates fungicidal activity.[20]
-
Fungistatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, where the fungal count remains relatively stable or shows only a slight decrease, is indicative of fungistatic activity.
Data Presentation and Comparison
For a clear and objective comparison, the results should be summarized in tables.
Table 1: MIC and MFC Data for this compound and Control Compounds against Candida albicans
| Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| This compound | [Experimental Data] | [Experimental Data] | [Calculated] | [Fungicidal/Fungistatic] |
| Caspofungin (Fungicidal Control) | 0.125 | 0.25 | 2 | Fungicidal |
| Fluconazole (Fungistatic Control) | 1 | >64 | >64 | Fungistatic |
Table 2: Summary of Time-Kill Assay Results (Log10 CFU/mL Reduction at 24 hours)
| Compound | Concentration | Log10 Reduction | Interpretation |
| This compound | 4x MIC | [Experimental Data] | [Fungicidal/Fungistatic] |
| Caspofungin (Fungicidal Control) | 4x MIC | ≥3.0 | Fungicidal |
| Fluconazole (Fungistatic Control) | 4x MIC | <3.0 | Fungistatic |
Potential Mechanism of Action: An Insight
While the precise mechanism of this compound is yet to be fully elucidated, studies on the related compound, 2-chloro-N-phenylacetamide, suggest a multi-faceted mode of action. It has been proposed that this class of molecules may bind to ergosterol on the fungal plasma membrane and potentially inhibit DNA synthesis through the inhibition of thymidylate synthase.[3] Another study suggests the inhibition of dihydrofolate reductase (DHFR).[23]
Caption: Putative mechanisms of action for 2-Chloro-N-(2-imidazol-1-yl)-phenyl-acetamide.
Conclusion
This guide provides a robust framework for the definitive characterization of this compound as either a fungicidal or fungistatic agent. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data. The inclusion of well-established controls and a clear understanding of the causality behind the experimental choices will ensure the validity and impact of your findings. The insights gained from these studies will be crucial for the future development of this promising class of antifungal compounds.
References
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Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. (2026, January 4). ResearchGate. Retrieved from [Link]
-
What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8). Dr.Oracle. Retrieved from [Link]
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Caspofungin - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Caspofungin: the first representative of a new antifungal class - Oxford Academic. (2003, March 15). Oxford Academic. Retrieved from [Link]
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Mechanism of Action of Fluconazole - Pharmacy Freak. (2026, January 23). Pharmacy Freak. Retrieved from [Link]
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What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). NCBI. Retrieved from [Link]
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A novel mechanism of fluconazole: fungicidal activity through dose-dependent apoptotic responses in Candida albicans | Microbiology Society. (2018, February 1). Microbiology Society. Retrieved from [Link]
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Fungicidal and Yeacidal Activities: Antifungal Activity Test - NANOLAB. (n.d.). NANOLAB. Retrieved from [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. (2023, December 12). MDPI. Retrieved from [Link]
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A novel mechanism of fluconazole: fungicidal activity through dose-dependent apoptotic responses in Candida albicans - PubMed. (2018, February 15). PubMed. Retrieved from [Link]
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Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). ASM Journals. Retrieved from [Link]
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Minimum fungicidal concentration assessment method. MIC = minimum... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Time-kill curve assessment method. Time-kill curve analysis according... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - MDPI. (2017, May 31). MDPI. Retrieved from [Link]
-
Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC. (n.d.). PMC. Retrieved from [Link]
-
I'm working with bacterial strain that has antifungal activity, how can I detect if it is fungistatic or fungicidal? | ResearchGate. (2014, October 29). ResearchGate. Retrieved from [Link]
-
(PDF) Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC. (n.d.). PMC. Retrieved from [Link]
-
Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC. (n.d.). PMC. Retrieved from [Link]
-
Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC. (n.d.). PMC. Retrieved from [Link]
-
Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole - SciELO. (2009, November 30). SciELO. Retrieved from [Link]
-
Mechanism-Based Pharmacokinetic-Pharmacodynamic Models of In Vitro Fungistatic and Fungicidal Effects against Candida albicans | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). ASM Journals. Retrieved from [Link]
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Key issues concerning fungistatic versus fungicidal drugs - Scholars@UK. (n.d.). Scholars@UK. Retrieved from [Link]
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a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide - SciELO. (n.d.). SciELO. Retrieved from [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Journal of Young Pharmacists. Retrieved from [Link]
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Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (2013, March 20). PubMed. Retrieved from [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed. (2022, March 9). PubMed. Retrieved from [Link]
-
Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed. (2021, September 20). PubMed. Retrieved from [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed. (2022, May 15). PubMed. Retrieved from [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp | Braz. j. biol. (n.d.). Braz. j. biol. Retrieved from [Link]
-
(PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. - ResearchGate. (2026, January 6). ResearchGate. Retrieved from [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. (2022, February 7). PMC. Retrieved from [Link]
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2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH. (n.d.). NIH. Retrieved from [Link]
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide: Proper Disposal Procedures
Executive Summary
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide is a bifunctional research compound containing an electrophilic
Immediate Action Required:
-
Do NOT dispose of down the drain.[1]
-
Do NOT mix with strong bases or non-halogenated solvents.[1]
-
Segregate as "Toxic, Halogenated" waste for high-temperature incineration.[1]
Part 1: Chemical Identity & Hazard Profiling
Why specific handling is required.
To ensure safety, we must understand the mechanism of toxicity.[1] This compound is not merely "toxic"; it is a cysteine-reactive electrophile .[1]
Structural Hazards
-
Chloroacetamide Moiety (
-Haloacetamide): This group acts as a "warhead."[1] It undergoes nucleophilic substitution ( ) with thiol groups on proteins (cysteine residues) and DNA. This is the primary driver for its skin sensitization and potential genotoxicity.[1] -
Imidazole Ring: Provides basicity (
).[1] This increases solubility in acidic aqueous media but also introduces compatibility risks with strong oxidizers.[1]
Key Hazard Classifications
| Hazard Type | GHS Classification | Operational Implication |
| Acute Toxicity | Category 3 (Oral) | Fatal if swallowed; handle with double nitrile gloves.[1] |
| Sensitization | Skin Sensitizer (Cat 1) | Induces allergic contact dermatitis; avoid all skin contact.[1] |
| Reactivity | Alkylating Agent | Can react exothermically with strong nucleophiles (amines, thiols).[1] |
| Environmental | Aquatic Acute 1 | Zero-discharge policy; all rinsate must be collected.[1] |
Part 2: Pre-Disposal Stabilization & Segregation
The "Trustworthiness" Protocol: Preventing accidents before the waste leaves the bench.[1]
Proper segregation is the single most critical step in chemical disposal.[1] Mixing this compound with incompatible streams can cause container pressurization or toxic off-gassing.[1]
Segregation Logic
You must separate this waste based on its Halogen Content and Reactivity .[1]
-
Waste Stream A (Solids): Pure compound, contaminated weighing boats, gloves, and paper towels.[1]
-
Waste Stream B (Liquids/Mother Liquors): Reaction solvents containing the compound.
Chemical Compatibility Table
| Substance Class | Compatibility | Result of Mixing |
| Strong Bases (NaOH, KOH) | ❌ INCOMPATIBLE | Rapid hydrolysis of the amide; potential heat generation.[1] |
| Strong Oxidizers (Peroxides) | ❌ INCOMPATIBLE | Reaction with imidazole ring; fire risk.[1] |
| Thiols/Mercaptans | ❌ INCOMPATIBLE | Rapid alkylation reaction (exothermic).[1] |
| Halogenated Solvents | ✅ COMPATIBLE | Safe for co-storage in waste carboys.[1] |
Part 3: The Disposal Workflow (Step-by-Step)
Operational Directive.
Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision tree for the segregation and packaging of chloroacetamide waste streams.[1]
Detailed Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
-
PPE: Wear safety glasses, lab coat, and double nitrile gloves (0.11 mm minimum thickness).[1]
-
Containment: Place the solid waste into a clear polyethylene bag (secondary containment).
-
Labeling: Attach a hazardous waste tag.
-
Sealing: Twist and tape the bag neck.[1] Place this bag inside a rigid waste container designated for "Solid Toxic Waste."
Scenario B: Liquid Waste (Reaction Mixtures)
-
pH Check: Ensure the solution is not strongly basic (pH > 10) to prevent uncontrolled hydrolysis in the drum.[1] If pH > 10, neutralize carefully with dilute HCl to pH 7–8 before adding to the carboy.[1]
-
Selection: Select the Halogenated Solvent waste stream.[1]
-
Note: Even if the solvent is Methanol (non-halogenated), the presence of the chloro- compound renders the mixture "Halogenated" for incineration purposes.[1]
-
-
Transfer: Use a funnel to prevent drips. Cap the carboy immediately.
Part 4: Emergency Contingencies (Spills)
Self-validating safety: How to recover if the primary containment fails.[1]
If a spill occurs, you must deactivate the electrophilic "warhead" (the chloroacetamide group) to render it safer for cleanup.[1]
Decontamination Solution (The Nucleophile Method)
Do not use simple water. You need a nucleophile to displace the chloride.[1]
-
Formula: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate ion (
) attacks the -carbon, displacing the chlorine and forming a non-volatile, water-soluble Bunte salt.[1]
Spill Protocol:
-
Isolate: Evacuate the immediate area.
-
PPE: Don double gloves and a P100 particulate respirator if powder is airborne.[1]
-
Cover: Cover the spill with paper towels soaked in the Thiosulfate Solution .[1]
-
Wait: Allow to sit for 15–20 minutes (allows reaction time).
-
Clean: Wipe up.[1][2][3] The waste is now chemically deactivated but should still be treated as hazardous waste.[1]
Part 5: Regulatory & Environmental Context
Compliance grounding.[1]
For US-based laboratories, this waste falls under RCRA (Resource Conservation and Recovery Act) regulations.[1]
-
Waste Coding: While this specific molecule may not have a unique "U" or "P" list code, it defaults to Halogenated Organic Waste .[1]
-
EPA Characteristic: Toxicity (due to the chloroacetamide).[1]
-
Disposal Method: The only acceptable final disposal method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1] The facility must use scrubbers to capture the Hydrogen Chloride (HCl) gas generated during combustion.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators. RCRA Compliance Guidelines.
-
PubChem. (2024).[1] Chloroacetamide Compound Summary (General Class Hazards). National Center for Biotechnology Information.[1]
-
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2-Chloroacetamide. (Used as a surrogate for functional group hazard profiling).[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
